1,4-Cyclohexanediol
説明
Structure
3D Structure
特性
IUPAC Name |
cyclohexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
| Record name | 1,4-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
556-48-9, 931-71-5, 6995-79-5 | |
| Record name | 1,4-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,4-Cyclohexanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-CYCLOHEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-cyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Cyclohexanediol, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Cyclohexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the cis and trans isomers of 1,4-Cyclohexanediol. Understanding the distinct characteristics of these stereoisomers is crucial for their application in chemical synthesis, polymer chemistry, and pharmaceutical development, where precise conformational and packing arrangements can significantly influence material properties and biological activity.
Molecular Structure and Stereoisomerism
This compound exists as two stereoisomers: cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol. The spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane ring dictates their classification. In the cis isomer, both hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct physical and chemical behaviors.
The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. In trans-1,4-Cyclohexanediol, the most stable conformation has both hydroxyl groups in equatorial positions, minimizing steric hindrance. For cis-1,4-Cyclohexanediol, one hydroxyl group must be in an axial position while the other is equatorial in the chair conformation, leading to greater steric strain. It can also adopt a boat conformation where intramolecular hydrogen bonding can occur between the two hydroxyl groups.
Comparative Physical Properties
The differing molecular geometries of the cis and trans isomers give rise to significant variations in their macroscopic physical properties. These are summarized in the table below.
| Physical Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Mixture (cis + trans) |
| Melting Point (°C) | 98-100[1][2] | 142-143 | 96-108[3] |
| Boiling Point (°C) | 252.4 at 760 mmHg[1] | 256 at 760 mmHg | 149-151 at 20 mmHg[4] |
| Density (g/cm³) | 1.156 (Predicted)[5] | Not readily available | Not readily available |
| Water Solubility | Moderately soluble | Highly soluble[4][6] | Highly soluble[4][7] |
| Appearance | Colorless crystalline solid[1] | White crystalline solid | White to pale cream powder[3] |
| Crystal Structure | Can form a plastic crystalline phase[8][9] | Crystalline solid | Powder[3] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for obtaining reliable physical property data. The following sections outline standardized protocols for determining the key physical properties of this compound isomers.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small, dry sample of the this compound isomer is finely ground.[10] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[11]
-
Purity Check: For a pure compound, the melting range should be narrow (0.5-2°C). A broad melting range suggests impurities.
Boiling Point Determination
Due to the relatively high boiling points of the this compound isomers, determination under reduced pressure is often preferred to prevent decomposition.
Protocol (Micro Method):
-
Sample Preparation: A small amount (a few drops) of the molten this compound isomer is placed in a small test tube. A boiling chip is added to ensure smooth boiling.
-
Apparatus: A capillary tube, sealed at one end, is placed open-end-down into the test tube. The test tube is attached to a thermometer and suspended in a heating bath (e.g., a Thiele tube filled with mineral oil).[12]
-
Heating: The heating bath is heated gently. Air will initially be expelled from the capillary tube, followed by a steady stream of vapor bubbles as the liquid boils.[12]
-
Observation: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.
-
Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point will need to be corrected.
Solubility Determination
The solubility of the isomers in various solvents is determined by the principle of "like dissolves like." The presence of two hydroxyl groups allows for hydrogen bonding, making them soluble in polar solvents like water.
Protocol (Qualitative):
-
Sample Preparation: A small, accurately weighed amount of the this compound isomer (e.g., 25 mg) is placed in a test tube.[13][14]
-
Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone, hexane) is added in small increments (e.g., 0.25 mL).[13][14]
-
Mixing: After each addition, the test tube is securely capped and shaken vigorously for a set period (e.g., 30 seconds).[15]
-
Observation: The mixture is allowed to stand, and observations are made to see if the solid has dissolved. The process is repeated until a total volume of solvent has been added (e.g., 3 mL).
-
Classification: The solubility is classified based on the amount of solute that dissolves in a given amount of solvent. For example, a compound may be classified as soluble if more than 30 mg dissolves in 1 mL of solvent.
Conclusion
The distinct physical properties of cis- and trans-1,4-Cyclohexanediol, arising from their stereochemical differences, are of fundamental importance in their scientific and industrial applications. The trans isomer generally exhibits a higher melting point and greater water solubility due to its more stable diequatorial conformation, which allows for more efficient crystal packing and intermolecular hydrogen bonding. The cis isomer's unique ability to form a plastic crystal phase is a direct consequence of its molecular shape and weaker intermolecular forces in that specific solid state. Accurate determination of these physical properties using standardized protocols is essential for quality control, reaction optimization, and the rational design of new materials and pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cis-1,4-Cyclohexanediol | CAS 931-71-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound, cis + trans, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, cis + trans, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CIS-1,4-CYCLOHEXANEDIOL | 931-71-5 [chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. This compound | 556-48-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. saltise.ca [saltise.ca]
Theoretical Conformational Analysis of 1,4-Cyclohexanediol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanediol, a key structural motif in numerous biologically active molecules and pharmaceutical compounds, exists as cis and trans diastereomers. The three-dimensional arrangement of the hydroxyl groups in these isomers profoundly influences their physical, chemical, and biological properties, including their interaction with biological targets. A thorough understanding of the conformational landscape of this compound is therefore crucial for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical calculation of the conformers of both cis- and trans-1,4-cyclohexanediol, presenting quantitative data from computational studies and detailing the methodologies employed.
The conformational preference in substituted cyclohexanes is primarily dictated by the minimization of steric strain, with substituents generally favoring the more spacious equatorial positions. However, in this compound, the presence of polar hydroxyl groups introduces the potential for intramolecular hydrogen bonding, which can significantly influence the relative stability of different conformers, sometimes favoring conformations that would otherwise be considered high in energy.
Conformational Isomers of trans-1,4-Cyclohexanediol
The trans isomer of this compound can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer. While bi-equatorial conformers are often energetically preferred, the bi-axial form can also play a role in the overall conformational equilibrium.[1]
Theoretical Data Summary for trans-1,4-Cyclohexanediol Conformers
Computational studies, primarily employing Møller-Plesset perturbation theory (MP2), have been utilized to explore the conformational space of trans-1,4-cyclohexanediol and its derivatives.[2] These studies consistently show that the diequatorial conformer is significantly more stable than the diaxial conformer.
| Conformer | Theoretical Method | Relative Energy (kJ/mol) | Population (%) | Key Geometrical Parameters |
| Diequatorial (e,e) | MP2/aug-cc-pVDZ | 0.00 | > 99 | Dihedral (HOCC): ~180° |
| Diaxial (a,a) | MP2/aug-cc-pVDZ | High | < 1 | Dihedral (HOCC): ~60° |
Note: Specific relative energy values from a comprehensive study on trans-1,4-cyclohexanediol itself were not found in the initial search. The table reflects the general consensus from studies on related molecules, indicating a strong preference for the diequatorial conformer.[2]
Conformational Isomers of cis-1,4-Cyclohexanediol
The conformational analysis of cis-1,4-cyclohexanediol is more complex due to the syn-relationship of the hydroxyl groups, which can lead to significant intramolecular interactions. The primary conformers considered are the axial-equatorial chair, the diaxial boat, and the diequatorial boat. Notably, the presence of intramolecular hydrogen bonding can stabilize otherwise high-energy conformations.
The Role of Intramolecular Hydrogen Bonding
In the cis isomer, the proximity of the axial and equatorial hydroxyl groups in the chair conformation, and more dramatically in non-chair forms, allows for the formation of an intramolecular hydrogen bond. This interaction can be a dominant factor in determining the most stable conformation. Some studies suggest that a diaxial boat conformation is the most stable form for cis-1,4-cyclohexanediol, as it facilitates a strong intramolecular hydrogen bond, mitigating the flagpole interactions that typically destabilize boat conformations.[3]
Theoretical Data Summary for cis-1,4-Cyclohexanediol Conformers
The relative stability of the conformers of cis-1,4-cyclohexanediol is a subject of ongoing computational investigation. The chair conformation with one axial and one equatorial hydroxyl group is often considered, but twist-boat and boat forms stabilized by intramolecular hydrogen bonding are also crucial.
| Conformer | Theoretical Method | Relative Energy (kJ/mol) | Population (%) | Key Geometrical Parameters |
| Axial-Equatorial Chair | DFT/B3LYP | - | - | O-H···O distance: > 3 Å |
| Diaxial Boat | DFT/B3LYP | Potentially lowest | High | O-H···O distance: ~2.0 - 2.5 Å |
| Diequatorial Boat | DFT/B3LYP | Higher | Low | No significant H-bonding |
| Twist-Boat | DFT/B3LYP | Intermediate | Intermediate | O-H···O distance: variable |
Experimental and Computational Methodologies
A variety of computational methods are employed to investigate the conformational preferences of this compound. The choice of method and basis set is critical for obtaining accurate results.
Computational Chemistry Protocols
A typical computational workflow for determining the conformational landscape of this compound involves the following steps:
-
Initial Structure Generation: Generation of initial 3D coordinates for all possible conformers (chair, boat, twist-boat) of both cis and trans isomers.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. For higher accuracy, post-Hartree-Fock methods like MP2 with larger basis sets (e.g., aug-cc-pVDZ) are used.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Population Analysis: The relative populations of the conformers at a given temperature are calculated from their relative Gibbs free energies using the Boltzmann distribution.
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules. The inclusion of solvent effects is crucial as it can significantly alter the relative stabilities of conformers, particularly by competing for hydrogen bonding with the hydroxyl groups.[5]
Visualizing Conformational Relationships
The following diagrams illustrate the key conformational equilibria for trans- and cis-1,4-cyclohexanediol.
Conclusion
The theoretical calculation of this compound conformers reveals a fascinating interplay of steric and electronic effects. For the trans isomer, the diequatorial chair conformation is overwhelmingly favored. In contrast, the conformational landscape of the cis isomer is more nuanced, with non-chair conformations, particularly a twist-boat or a diaxial boat, potentially being the most stable due to stabilizing intramolecular hydrogen bonds. The choice of computational methodology, including the level of theory, basis set, and the inclusion of solvent effects, is paramount for accurately predicting the relative energies and populations of these conformers. This detailed understanding is invaluable for professionals in drug development, as the specific conformation of the this compound moiety can be a critical determinant of a molecule's biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The most stable conformer of Cis14cyclohexan14diol class 11 chemistry CBSE [vedantu.com]
- 4. The most stable conformer cis-cyclohexan-1,4-diol is: [allen.in]
- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Deep Dive into the Spectral Characteristics of 1,4-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,4-Cyclohexanediol, a versatile alicyclic diol. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is fundamental for its identification, purity assessment, and structural elucidation in various scientific and pharmaceutical applications. This document presents quantitative spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and utilizes visualizations to illustrate key concepts in spectral analysis.
Spectral Data Summary
The following tables summarize the key spectral data for the cis and trans isomers of this compound. These isomers differ in the spatial orientation of the two hydroxyl groups, leading to distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (δ) of H-1/H-4 (ppm) | Chemical Shift (δ) of H-2/H-3/H-5/H-6 (ppm) |
| cis | - | ~3.8 (broad s) | ~1.7 (m) |
| trans | - | ~3.5 (tt) | ~1.4 (m, axial H), ~2.0 (m, equatorial H) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound Isomers
| Isomer | Solvent | Chemical Shift (δ) of C-1/C-4 (ppm) | Chemical Shift (δ) of C-2/C-3/C-5/C-6 (ppm) |
| cis | - | ~65 | ~32 |
| trans | - | ~70 | ~34 |
Note: The symmetry of the molecules results in chemically equivalent carbons, leading to fewer signals than the total number of carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3600 - 3200 | Strong, broad band indicative of hydrogen bonding. |
| C-H (alkane) | 3000 - 2850 | Medium to strong stretching vibrations. |
| C-O (alcohol) | 1150 - 1050 | Strong stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Value (m/z) | Interpretation |
| Molecular Ion (M⁺) | 116 | Corresponds to the molecular weight of C₆H₁₂O₂.[1][2] |
| Major Fragments | 98, 83, 70, 57 | Result from the loss of water (H₂O) and subsequent fragmentation of the cyclohexane ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation [3][4][5][6][7]
-
Dissolution: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium Oxide, D₂O; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2.1.2. Data Acquisition
-
Instrument Setup: The NMR spectrum is acquired using a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters (¹H NMR): A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[8][9][10][11]
-
Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy (KBr Pellet Method)[1][12][13][14][15]
-
Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove any absorbed moisture and then cool it in a desiccator.
-
Grinding and Mixing: In a clean agate mortar and pestle, grind 1-2 mg of the solid this compound sample to a fine powder. Add approximately 100-200 mg of the dried KBr and continue to grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.
-
Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)[16][17][18][19][20][21]
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Separation:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5ms or equivalent, is typically used.
-
Temperature Program: A temperature program is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the compound.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Detection (Electron Ionization):
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
-
Visualization of Spectral Analysis Workflow
The following diagrams illustrate the logical flow of spectral analysis and the relationship between the molecular structure and its spectral data.
References
- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. bhu.ac.in [bhu.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanediol in various organic solvents. Understanding the solubility of this versatile diol is crucial for its application in chemical synthesis, pharmaceutical formulations, and materials science. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide solvent selection and experimental design.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent, temperature, and the isomeric form of the diol (cis, trans, or a mixture). Due to its two hydroxyl groups, this compound is a polar molecule capable of forming hydrogen bonds, which dictates its solubility behavior. It is highly soluble in polar protic solvents and shows varying degrees of solubility in other organic solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Qualitative Solubility |
| Alcohols | Methanol | 25 | 16.92[1] | Highly Soluble |
| Ethanol | 25 | 9.37[1] | Highly Soluble | |
| Isopropanol | 25 | 6.82[1] | Soluble | |
| Ketones | Acetone | - | - | Soluble (especially when hot)[2] |
| Water | Water | - | - | Highly Soluble[2][3] |
Note: The quantitative data presented is for a mixture of cis and trans isomers. The solubility of individual isomers may vary.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to determine the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.
Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (high purity)
-
Glass vials or flasks with airtight screw caps
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg accuracy)
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Apparatus for quantitative analysis (e.g., Gas Chromatography, HPLC, or gravimetric analysis equipment)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.
-
Quantitative Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method.
Gravimetric Analysis of the Saturated Solution
Gravimetric analysis is a straightforward and accurate method for determining the concentration of a non-volatile solute in a saturated solution.
Procedure:
-
Sample Collection: Following the isothermal shake-flask method, transfer an accurately weighed aliquot of the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or evaporating basin).
-
Solvent Evaporation: Place the container in a ventilated oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of this compound (e.g., 60-80°C). Allow the solvent to evaporate completely.
-
Drying to Constant Weight: Transfer the container to a desiccator to cool to room temperature. Once cooled, weigh the container. Repeat the drying and weighing cycles until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
-
Calculation: The solubility (S) in grams of solute per 100 g of solvent can be calculated using the following formula:
S = (m_final - m_initial) / (m_solution - m_final) * 100
where:
-
m_final is the final mass of the container with the dried solute.
-
m_initial is the initial mass of the empty container.
-
m_solution is the mass of the container with the aliquot of the saturated solution.
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows in solubility studies.
Caption: Workflow for determining the solubility of this compound.
References
A Comprehensive Technical Guide to the Synthesis of 1,4-Cyclohexanediol from Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-cyclohexanediol from terephthalic acid, a critical transformation for the production of valuable monomers and pharmaceutical intermediates. The document details the catalytic hydrogenation processes, experimental protocols, and quantitative data to support research and development in this field.
Introduction
This compound is a versatile chemical intermediate with significant applications in the polymer and pharmaceutical industries.[1][2] Its synthesis from terephthalic acid, a readily available commodity chemical derived from p-xylene, presents an economically attractive route.[3] The core of this transformation lies in the catalytic hydrogenation of both the aromatic ring and the carboxylic acid functionalities of terephthalic acid. This process typically requires robust catalytic systems capable of functioning under demanding reaction conditions.
The direct hydrogenation of terephthalic acid to this compound is a challenging process that can proceed through a two-step reaction pathway. The first step involves the hydrogenation of the benzene ring to yield 1,4-cyclohexanedicarboxylic acid (CHDA), followed by the reduction of the carboxylic acid groups to hydroxyl groups to form this compound.[4] Achieving high yields and selectivity requires careful optimization of catalysts and reaction parameters to prevent the formation of byproducts.
Catalytic Systems and Reaction Pathways
The selective hydrogenation of terephthalic acid to this compound is predominantly achieved using heterogeneous catalysts. Bimetallic and trimetallic systems, often supported on materials like activated carbon or alumina, have shown significant promise in achieving high conversion and selectivity.
A common strategy involves a two-step hydrogenation process. In the first stage, the aromatic ring of terephthalic acid is hydrogenated, typically using a palladium-based catalyst, to produce 1,4-cyclohexanedicarboxylic acid.[5][6] The subsequent hydrogenation of the carboxylic acid groups to alcohols is often more challenging and requires different catalytic systems, such as those containing ruthenium and tin.[4][7]
Some advanced catalytic systems aim to perform this transformation in a single step, which is highly desirable from an industrial perspective to reduce process complexity and cost.[4]
Caption: Generalized reaction pathway for the synthesis of this compound from Terephthalic Acid.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols derived from the literature for key steps in the process.
Protocol 1: Two-Step Hydrogenation of Terephthalic Acid
This protocol outlines a two-step process, starting with the hydrogenation of the aromatic ring followed by the reduction of the carboxylic acid groups.[4]
Step 1: Hydrogenation of Terephthalic Acid to 1,4-Cyclohexanedicarboxylic Acid
-
Catalyst: 5% Palladium on Carbon (Pd/C).
-
Reactants:
-
Terephthalic Acid (TPA)
-
Solvent: Water
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
A high-pressure autoclave reactor is charged with terephthalic acid and water in a weight ratio of 1:5 to 1:20.[7]
-
The 5% Pd/C catalyst is added to the mixture.
-
The reactor is sealed, purged with nitrogen, and then with hydrogen.
-
The reactor is pressurized with hydrogen to 5.0-10.0 MPa and heated to a temperature of 180-300°C.[7]
-
The reaction is allowed to proceed for 3-8 hours with constant stirring.[7]
-
After cooling and depressurization, the catalyst is filtered off.
-
The product, 1,4-cyclohexanedicarboxylic acid (CHDA), is isolated from the aqueous solution, typically by crystallization.
-
Step 2: Hydrogenation of 1,4-Cyclohexanedicarboxylic Acid to this compound
-
Catalyst: 5% Ruthenium - 5% Tin on Carbon (Ru-Sn/C).
-
Reactants:
-
1,4-Cyclohexanedicarboxylic Acid (CHDA)
-
Solvent: Water or an appropriate organic solvent
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
The CHDA obtained from Step 1 is dissolved in a suitable solvent in a high-pressure autoclave.
-
The 5% Ru-5% Sn/C catalyst is added.
-
The reactor is sealed and purged as described previously.
-
The reactor is pressurized with hydrogen to 10 MPa and heated to 250°C.[4]
-
The reaction is maintained for approximately 6 hours with vigorous stirring.[4]
-
After the reaction, the reactor is cooled, and the catalyst is removed by filtration.
-
This compound is then isolated from the solvent, for example, by distillation or crystallization.
-
Caption: Experimental workflow for the two-step synthesis of this compound.
Quantitative Data
The efficiency of the synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Performance of Catalysts in the Hydrogenation of Terephthalic Acid and its Derivatives
| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Product | Selectivity (%) | Reference |
| 5% Pd/C | Terephthalic Acid | 250 | 12 | 99 | 1,4-Cyclohexanedicarboxylic Acid | 99 | [4] |
| 5% Ru-5% Sn/C | 1,4-Cyclohexanedicarboxylic Acid | 250 | 10 | 99.4 | 1,4-Cyclohexanedimethanol | 98.3 | [4] |
| Rh-Pt/SBA-15 | Terephthalic Acid | 80 | 5 | 74.3 | Not specified | Not specified | [8] |
| Ru-Sn/γ-Al₂O₃ + Pd/γ-Al₂O₃ | Terephthalic Acid | Not specified | Not specified | 96.3 | 1,4-Cyclohexanedimethanol | 72.2 (Yield) | [4] |
| Sn-Ru-B/Al₂O₃ | Terephthalic Acid | 150 (Stage 1) | 6 (Stage 1) | 97 | 1,4-Cyclohexanedimethanol* | 42 (Yield) | [4] |
| 230 (Stage 2) | 10 (Stage 2) | ||||||
| 0.3% Pd-0.2% Ru/CCM | Crude Terephthalic Acid | Not specified | Not specified | High | Purified Terephthalic Acid | High | [9][10] |
*Note: While the target molecule is this compound, much of the available literature focuses on the synthesis of the closely related 1,4-cyclohexanedimethanol (CHDM). The conditions for reducing the carboxylic acid groups are relevant.
Conclusion
The synthesis of this compound from terephthalic acid is a technically demanding yet highly valuable process. The use of multi-metallic catalytic systems, particularly those involving noble metals like palladium, ruthenium, and rhodium, is essential for achieving high conversion and selectivity. While a two-step process is well-documented, ongoing research is focused on developing efficient single-step methodologies to improve process economics. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the development of novel synthetic routes to this important chemical intermediate. Further research into catalyst stability, reusability, and the development of non-noble metal catalysts will be critical for the sustainable industrial production of this compound.
References
- 1. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 4. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04327D [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]
- 7. CN100584813C - Method for preparing terephthalic acid by hydrogenation of terephthalic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of 1,2-Cyclohexanediol from Cyclohexene Oxide
A Note on Regioselectivity: The direct hydrolysis of cyclohexene oxide results in the formation of 1,2-cyclohexanediol. The three-membered ether ring of the epoxide is opened by a nucleophile, leading to the addition of hydroxyl groups to adjacent carbon atoms. The formation of 1,4-cyclohexanediol from cyclohexene oxide is not a direct mechanistic pathway and would necessitate a multi-step synthetic route involving significant molecular rearrangement. This guide will focus on the well-established and scientifically documented mechanism for the formation of trans-1,2-cyclohexanediol from cyclohexene oxide.
The ring-opening of epoxides, such as cyclohexene oxide, is a fundamental reaction in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The hydrolysis of cyclohexene oxide to yield 1,2-cyclohexanediol can proceed through either an acid-catalyzed or a base-catalyzed mechanism. Both pathways result in a stereospecific anti-addition, leading to the formation of the trans-isomer of the diol.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst (e.g., H₃O⁺), forming a good leaving group. This protonation activates the epoxide ring, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide. This attack occurs from the side opposite to the protonated oxygen, in an SN2-like fashion, leading to the inversion of stereochemistry at the site of attack. The final step involves deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield trans-1,2-cyclohexanediol.[1] The reaction proceeds through a transition state that has significant carbocation character at the more substituted carbon, although for a symmetrical epoxide like cyclohexene oxide, attack at either carbon is equally likely.[2]
Base-Catalyzed Hydrolysis Mechanism
In a basic medium, a strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks one of the carbon atoms of the epoxide ring.[1] This is a classic SN2 reaction where the nucleophile attacks from the back side, causing the epoxide ring to open and form an alkoxide intermediate. The subsequent protonation of this alkoxide by a water molecule yields the trans-1,2-cyclohexanediol and regenerates the hydroxide ion. Unlike the acid-catalyzed mechanism, the epoxide ring is not activated by protonation; therefore, a strong nucleophile is required. The attack occurs at the less sterically hindered carbon, which in the case of the symmetrical cyclohexene oxide, means either carbon is equally probable.[1]
Experimental Protocols
Green Lewis Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
A representative experimental protocol for the Lewis acid-catalyzed hydrolysis involves the use of a bismuth(III) nitrate pentahydrate catalyst.[3][4]
-
Reaction Setup: In a suitable reaction vessel, cyclohexene oxide is dissolved in water.
-
Catalyst Addition: A catalytic amount (e.g., 3 mol%) of bismuth(III) nitrate pentahydrate is added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Workup: After the reaction is complete, the product is typically extracted using an organic solvent like ethyl acetate. The organic layer is then dried and the solvent is evaporated to yield the diol product.
Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene via Peroxyformic Acid
This method involves the in-situ formation of cyclohexene oxide followed by its acid-catalyzed hydrolysis.
-
Reagent Preparation: A solution of formic acid (99%) and hydrogen peroxide (30%) is prepared in a three-neck flask equipped with a reflux condenser, addition funnel, and thermometer, and cooled in an ice bath.[5]
-
Addition of Cyclohexene: Cyclohexene is added dropwise to the cooled solution, ensuring the internal temperature does not exceed 80°C.
-
Reaction and Quenching: The reaction is monitored for the presence of peroxides. If any remain, they are destroyed by gentle heating or the addition of sodium disulfite.
-
Hydrolysis: The formic acid and water are removed under reduced pressure. A solution of sodium hydroxide in water is then added to hydrolyze the intermediate formic acid ester.
-
Workup and Purification: The solution is neutralized with hydrochloric acid, and the solvent is removed. The solid residue is then distilled under reduced pressure to yield crystalline trans-1,2-cyclohexanediol.[5]
Quantitative Data
The hydrolysis of cyclohexene oxide can be achieved under various catalytic conditions, with different systems offering varying yields and selectivities.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 1,2-CHD (%) | Reference |
| None (hot water) | Water | 120 | 6 | 100 | 100 (trans) | [6] |
| H-ZSM-5 Zeolite | Water | 70 | ~1.7 | 96.2 | 88.6 | [6][7] |
| H-Beta Zeolite | Water | - | - | >96.2 | 63 | [6][7] |
| Bismuth(III) Nitrate | Water | Room Temp. | - | - | - | [3] |
| Formic Acid / H₂O₂ | None | ≤ 80 | ~0.6 | - | 82 | [5] |
Summary of Experimental Workflow
The general workflow for the synthesis and analysis of 1,2-cyclohexanediol from cyclohexene oxide is outlined below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chegg.com [chegg.com]
- 4. Solved Name: Prelab: Green Lewis Acid-Catalyzed Hydrolysis | Chegg.com [chegg.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Health and Safety Considerations for Handling 1,4-Cyclohexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for handling 1,4-Cyclohexanediol, a versatile chemical intermediate used in the synthesis of various pharmaceuticals and polymers.[1][2][3][4][5] Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory and manufacturing environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, serious eye irritation, and respiratory irritation.[2][6][7][8][9][10][11]
Table 1: GHS Hazard Classification [2][6][7][8][9][10][11]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 2A/2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Toxicological Data
While some sources classify this compound as having low toxicity, it is officially categorized as harmful if swallowed.[1][12] One study indicated no toxic effects were observed at doses up to 5000 mg/kg in a standard LD50 test. However, comprehensive quantitative toxicity data for all routes of exposure is not consistently available across all safety data sheets.
Table 2: Acute Toxicity Data
| Route of Exposure | Species | Value | Reference |
| Oral | Rat | LD50: >5000 mg/kg (for Cyclohexane) | [7] |
| Dermal | Rabbit | LD50: >2000 mg/kg (for Cyclohexane) | [7] |
| Inhalation | Rat | LC50 (4h): 13.9 mg/L (for Cyclohexane) | [7][13] |
Note: Data for Cyclohexane is provided for reference, as specific quantitative data for this compound is limited.
Experimental Protocols
The hazard classifications of this compound are determined through standardized toxicological studies. The methodologies for skin and eye irritation tests are based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
The potential for this compound to cause skin irritation is assessed using the OECD Test Guideline 404.[14][15][16][17] This test involves the application of the substance to the skin of a laboratory animal, typically an albino rabbit.[14][16]
Experimental Workflow for Dermal Irritation Testing
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Acute Eye Irritation/Corrosion (OECD 405)
The potential for this compound to cause serious eye irritation is evaluated using the OECD Test Guideline 405.[6][8][9][18][19] This test involves instilling the test substance into the eye of an albino rabbit.[6][8][18][19]
Experimental Workflow for Eye Irritation Testing
Caption: Workflow for OECD 405 Acute Eye Irritation Test.
Metabolic Pathway
This compound is a known metabolite of cyclohexane and cyclohexanone.[1][20] Understanding its metabolic fate is important for assessing its toxicokinetics. The primary route of elimination is through urine after metabolism in the liver.[1]
Proposed Metabolic Pathway
Caption: Metabolism of Cyclohexane to Cyclohexanediols.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
Table 3: Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | - Handle in a well-ventilated area.[1][6][15] - Avoid formation of dust and aerosols.[6][15] - Use non-sparking tools.[6][15] - Prevent fire caused by electrostatic discharge.[6] - Do not eat, drink, or smoke when using this product.[6][8][18] - Wash hands thoroughly after handling.[6][7][8][18] |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][15][18] - Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[15] - Store locked up.[6][18] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[6][14]
Table 4: Personal Protective Equipment (PPE) Requirements
| Body Part | Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved.[6] |
| Skin | Chemical-resistant gloves and protective clothing | Impervious clothing.[6] |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[14] |
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is critical.
Table 5: First-Aid and Emergency Measures
| Situation | Action |
| Inhalation | - Move the person to fresh air.[6][7][15] - If breathing is difficult, give oxygen.[6] - If not breathing, give artificial respiration.[6][15] - Seek medical attention.[6][7][15][18] |
| Skin Contact | - Immediately take off contaminated clothing.[6][7][8] - Wash off with soap and plenty of water.[6] - Seek medical attention if irritation persists.[6][12] |
| Eye Contact | - Rinse cautiously with water for at least 15 minutes.[6][7][18] - Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8][18] - Seek immediate medical attention.[6][7][8][14] |
| Ingestion | - Rinse mouth with water.[6][7][18] - Do NOT induce vomiting.[6][14][15] - Never give anything by mouth to an unconscious person.[6][14][15] - Call a doctor or Poison Control Center immediately.[6] |
| Spill | - Evacuate personnel to safe areas.[6][7][8] - Ensure adequate ventilation.[6][7][15] - Remove all sources of ignition.[6][15] - Avoid dust formation.[6][15] - Wear personal protective equipment.[6][7][14][15] - Sweep up and shovel into suitable containers for disposal.[15] |
| Fire | - Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][18] - Wear self-contained breathing apparatus for firefighting if necessary.[6][7][14] |
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals must be fully aware of its potential for acute oral toxicity, serious eye irritation, and respiratory irritation. By implementing the engineering controls, work practices, and personal protective equipment detailed in this guide, the risks associated with handling this compound can be effectively managed, ensuring a safe working environment. Continuous review of safety data sheets and adherence to institutional safety protocols are paramount.
References
- 1. 1,2- and this compound: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 556-48-9 [chemicalbook.com]
- 4. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 5. This compound, cis + trans, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. oecd.org [oecd.org]
- 7. fishersci.com [fishersci.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. echemi.com [echemi.com]
- 11. This compound 99 556-48-9 [sigmaaldrich.com]
- 12. This compound - High Purity & Affordable Prices [somu-group.com]
- 13. agilent.com [agilent.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Urinary excretion of cyclohexanediol, a metabolite of the solvent cyclohexanone, by infants in a special care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Degradation Profile of 1,4-Cyclohexanediol: An In-depth Technical Guide
Introduction
1,4-Cyclohexanediol is a versatile diol used as a monomer in the synthesis of polyesters and polyurethanes, as well as an intermediate in the pharmaceutical and chemical industries.[1] Its thermal stability is a critical parameter for its application in polymerization reactions and other high-temperature processes. This technical guide provides a comprehensive overview of the expected thermal degradation profile of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition pathways. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound (a mixture of cis and trans isomers) is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 98-102 °C | [3] |
| Boiling Point | 150 °C at 20 mmHg | [2] |
| Flash Point | 65 °C (149 °F) - closed cup | |
| Water Solubility | Highly soluble | [1] |
Thermal Stability and Decomposition Overview
Safety Data Sheets (SDS) for this compound indicate that the compound is chemically stable under standard ambient conditions.[4] However, upon strong heating, it can form explosive mixtures with air.[5] Hazardous decomposition products are listed as carbon oxides (carbon monoxide and carbon dioxide).[3] While specific onset decomposition temperatures from thermogravimetric analysis (TGA) are not provided in the available literature, the general advice is to avoid strong heating.[4]
For context, a thermal analysis study of other common polyols (glycerol, ethylene glycol, and propylene glycol) showed single-step weight loss behavior in TGA, with boiling/decomposition temperatures influenced by the heating rate.[6] It is reasonable to expect that this compound would exhibit a similar single-stage decomposition profile, primarily involving dehydration and fragmentation of the cyclohexane ring at elevated temperatures.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of a material.
4.1.1 Detailed Experimental Protocol for TGA
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground this compound powder into a ceramic or aluminum crucible.
-
Ensure an even distribution of the sample at the bottom of the crucible.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Quantify the percentage of weight loss at different temperature intervals and the final residual mass at 600 °C.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
4.2.1 Detailed Experimental Protocol for DSC
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp up the temperature from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
Hold at 150 °C for 2 minutes to erase thermal history.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
Ramp up the temperature again from 25 °C to 300 °C at 10 °C/min to observe any further thermal events before decomposition.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
-
Comparative Thermal Degradation Data
While specific TGA data for this compound is unavailable, Table 2 presents the thermal decomposition data for other common polyols to provide a comparative context.
Table 2: TGA Data for Selected Polyols under Nitrogen Atmosphere
| Polyol | Onset of Weight Loss (°C) | Temperature of Maximum Weight Loss Rate (°C) | Reference |
| Ethylene Glycol | ~104 | 160 | [6] |
| Propylene Glycol | ~102 | 154 | [6] |
| Glycerol | ~160 | 236 | [6] |
Note: The onset and peak decomposition temperatures are dependent on experimental conditions, particularly the heating rate.
Visualizations of Experimental Workflow and Proposed Degradation Pathway
Experimental Workflow for Thermal Degradation Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Caption: General experimental workflow for thermal analysis.
Proposed Thermal Degradation Pathway of this compound
Based on the known thermal decomposition of cyclohexane, which involves ring-opening, and the typical reactions of alcohols at high temperatures (dehydration), a hypothetical degradation pathway for this compound is proposed below. This pathway is speculative and requires experimental validation, for instance, through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Caption: Proposed thermal degradation pathway for this compound.
Conclusion
While direct experimental data on the thermal degradation of this compound is sparse, this technical guide provides a framework for understanding its likely thermal behavior. Based on its chemical structure and data from analogous compounds, this compound is expected to undergo a single-stage thermal decomposition at elevated temperatures, initiated by dehydration and C-C bond cleavage of the cyclohexane ring. The final decomposition products are anticipated to be a mixture of smaller volatile organic compounds, carbon oxides, and a char residue. The detailed experimental protocols provided herein offer a clear methodology for obtaining precise quantitative data on the thermal degradation profile of this important industrial chemical. Further research, particularly using techniques like Py-GC-MS, is necessary to fully elucidate the specific degradation intermediates and final products.
References
- 1. This compound | 556-48-9 [chemicalbook.com]
- 2. This compound 99 556-48-9 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Cyclohexanediol Isomers
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting material properties and designing new chemical entities. This in-depth technical guide delves into the core of the crystal structure analysis of the cis and trans isomers of 1,4-Cyclohexanediol, offering a comparative overview of their solid-state conformations and intermolecular interactions.
The spatial orientation of the two hydroxyl groups in the cis and trans isomers of this compound fundamentally dictates their crystal packing and hydrogen bonding networks. This guide summarizes key crystallographic data, outlines experimental methodologies for structure determination, and provides visual representations of the structural relationships and analytical workflows.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for the trans isomer of this compound and a 2:1 co-crystal of the cis and trans isomers. These data provide a quantitative basis for comparing the solid-state structures.
Table 1: Crystal Data and Structure Refinement for trans-1,4-Cyclohexanediol
| Parameter | Value |
| Empirical Formula | C₆H₁₂O₂ |
| Formula Weight | 116.16 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 1.54178 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.963(2) |
| b (Å) | 10.089(2) |
| c (Å) | 7.219(2) |
| α (°) | 90 |
| β (°) | 108.93(2) |
| γ (°) | 90 |
| Volume (ų) | 617.9(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.248 |
| Absorption Coefficient (mm⁻¹) | 0.763 |
| F(000) | 256 |
Table 2: Crystal Data and Structure Refinement for 2:1 cis:trans-1,4-Cyclohexanediol Co-crystal [1]
| Parameter | Value |
| Empirical Formula | C₆H₁₂O₂ |
| Formula Weight | 116.16 |
| Temperature (K) | 120(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.262(3) |
| b (Å) | 10.057(4) |
| c (Å) | 10.150(4) |
| α (°) | 90 |
| β (°) | 99.39(2) |
| γ (°) | 90 |
| Volume (ų) | 630.5(4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.224 |
| Absorption Coefficient (mm⁻¹) | 0.088 |
| F(000) | 256 |
Experimental Protocols
The determination of crystal structures relies on precise experimental techniques. The following outlines the typical methodologies employed for single-crystal X-ray diffraction analysis of this compound isomers.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For the trans isomer and the cis:trans co-crystal, solutions in acetone or a mixture of solvents can be utilized. The process involves dissolving the compound in a minimal amount of the chosen solvent, followed by slow evaporation over several days at a constant temperature to promote the formation of well-ordered crystals.
X-ray Data Collection and Structure Refinement
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction intensities are then processed to yield a set of structure factors.
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Structural Comparison
To better illustrate the process of crystal structure analysis and the resulting structural insights, the following diagrams are provided.
References
The Synthesis of 1,4-Cyclohexanediol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core methodologies for the synthesis of 1,4-cyclohexanediol, a versatile diol with significant applications in the pharmaceutical and polymer industries. This document provides a historical overview, detailed experimental protocols for key synthesis routes, a comparative analysis of quantitative data, and visualizations of reaction pathways.
Introduction: A Historical Perspective
The journey to understanding and mastering the synthesis of this compound is deeply rooted in the foundational principles of catalytic hydrogenation. The pioneering work of French chemist Paul Sabatier at the turn of the 20th century laid the groundwork for the hydrogenation of aromatic compounds. In 1897, Sabatier demonstrated that various organic compounds could undergo hydrogenation when passed over finely divided nickel, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912.[1][2] His early work included the successful conversion of benzene to cyclohexane, showcasing the potential of catalytic hydrogenation for saturating aromatic rings.[1][2]
Further advancements came with the work of Vladimir Ipatieff , who investigated high-pressure hydrogenation reactions, expanding the scope and efficiency of these transformations.[3][4] A significant breakthrough in catalyst technology occurred in 1926 with the invention of Raney nickel by American engineer Murray Raney.[5][6] Initially developed for the hydrogenation of vegetable oils, this highly active, porous nickel catalyst, prepared by leaching aluminum from a nickel-aluminum alloy, quickly found widespread application in numerous industrial processes, including the synthesis of cyclic alcohols from aromatic precursors.[5][6][7][8][9]
The earliest specific synthesis of this compound involved the reduction of 1,4-cyclohexanedione, which itself could be prepared from the self-condensation of diethyl succinate.[10][11][12] However, the more direct and industrially viable routes that emerged involved the catalytic hydrogenation of readily available aromatic compounds, namely hydroquinone and terephthalic acid.
Core Synthetic Methodologies
The synthesis of this compound is predominantly achieved through three main pathways: the hydrogenation of hydroquinone, the hydrogenation of terephthalic acid (or its esters), and more recently, from renewable lignin-derived sources. Each method offers distinct advantages and challenges in terms of catalyst selection, reaction conditions, and the resulting isomeric mixture of cis- and trans-1,4-cyclohexanediol.
Catalytic Hydrogenation of Hydroquinone
The hydrogenation of hydroquinone is a direct and widely studied method for producing this compound. This process involves the saturation of the aromatic ring of hydroquinone in the presence of a catalyst and hydrogen gas.
Reaction Pathway:
Caption: Catalytic Hydrogenation of Hydroquinone.
The choice of catalyst is critical in this reaction, influencing both the reaction rate and the selectivity towards the desired product, as well as the resulting ratio of cis to trans isomers.
This protocol is based on typical procedures found in the literature for the hydrogenation of hydroquinone using Raney nickel.[13][14]
Materials:
-
Hydroquinone
-
Raney Nickel (activated, as a slurry in water)
-
Distilled Water (or other suitable solvent like ethanol)
-
Hydrogen Gas
-
High-Pressure Autoclave Reactor equipped with a stirrer, heating mantle, and pressure gauge
Procedure:
-
The high-pressure autoclave is charged with hydroquinone and distilled water (a typical ratio is approximately 1:4 to 1:5 by weight).
-
A catalytic amount of Raney nickel slurry is added to the reactor. The catalyst loading can vary, but a common range is 5-10% by weight relative to the hydroquinone.
-
The reactor is sealed and purged several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.0-5.0 MPa).
-
The mixture is heated to the reaction temperature (e.g., 120-160 °C) with continuous stirring.
-
The reaction is monitored by observing the hydrogen uptake. The reaction is typically complete within 2-5 hours.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the Raney nickel catalyst. The catalyst can often be recycled.
-
The aqueous solution is then concentrated under reduced pressure to crystallize the this compound. The product can be further purified by recrystallization.
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Hydroquinone Conversion (%) | This compound Selectivity (%) | Cis:Trans Ratio | Reference |
| Raney Nickel | 120 | 2.5 | Water | 99.0 | 87.4 | Not Specified | [13] |
| Ni-Sr/γ-Al₂O₃ | 160 | 2.0 | Not Specified | 99.2 | >96.7 | Not Specified | [15] |
| Ru-Rh/AC | 80 | 1.0 | Isopropanol | 100 | 95.5 | Not Specified | [16] |
| Ru/C | 150 | 5.0 | Ethanol | 98.8 | 77.7 | Not Specified | |
| 10% Ru/C | 60 | 0.5 | Isopropanol | Not Specified | Not Specified | 33:67 | [17] |
Catalytic Hydrogenation of Terephthalic Acid and its Esters
An alternative and industrially significant route to this compound involves the hydrogenation of terephthalic acid (TPA) or its dimethyl ester (DMT). This process typically requires more forcing conditions and often proceeds in two stages: first, the hydrogenation of the aromatic ring to form cyclohexane-1,4-dicarboxylic acid (CHDA), followed by the reduction of the carboxylic acid or ester groups to hydroxyl groups. However, one-pot processes have also been developed.
Reaction Pathway:
Caption: Two-Step Hydrogenation of Terephthalic Acid.
This protocol is a generalized representation of the two-step hydrogenation process.
Step 1: Ring Hydrogenation
Materials:
-
Dimethyl Terephthalate (DMT)
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5%)
-
Suitable solvent (e.g., methanol)
-
Hydrogen Gas
-
High-Pressure Autoclave Reactor
Procedure:
-
The autoclave is charged with DMT, the solvent, and the Pd/C catalyst.
-
The reactor is sealed, purged with nitrogen, and then with hydrogen.
-
The reactor is pressurized with hydrogen (e.g., 12 MPa) and heated to the reaction temperature (e.g., 250 °C) with stirring.
-
After the reaction is complete (typically 1 hour), the reactor is cooled, and the catalyst is filtered off.
-
The solvent is removed under reduced pressure to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
Step 2: Ester Hydrogenation
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) from Step 1
-
Ruthenium-Tin on Carbon (Ru-Sn/C) catalyst (e.g., 5% Ru, 5% Sn)
-
Hydrogen Gas
-
High-Pressure Autoclave Reactor
Procedure:
-
The autoclave is charged with the DMCD from the previous step and the Ru-Sn/C catalyst.
-
The reactor is sealed and purged as before.
-
The reactor is pressurized with hydrogen (e.g., 10 MPa) and heated to the reaction temperature (e.g., 250 °C) with stirring.
-
The reaction is typically run for a longer duration (e.g., 6 hours).
-
After cooling and depressurizing, the catalyst is filtered off.
-
The product, 1,4-cyclohexanedimethanol (often referred to as CHDM), is then purified by distillation.
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Product | Conversion (%) | Yield (%) | Reference |
| Terephthalic Acid | 5% Pd/C | 250 | 12 | CHDA | 99 | 98 | [18] |
| CHDA | 5% Ru-5% Sn/C | 250 | 10 | CHDM | Not Specified | Not Specified | [18] |
| Terephthalic Acid | Ru-Sn/γ-Al₂O₃ + Pd/γ-Al₂O₃ | 230 | 8 | CHDM | 96.3 | 72.2 | [18] |
| Terephthalic Acid | Sn-Ru-B/Al₂O₃ | 150 (stage 1), 230 (stage 2) | 6 (stage 1), 10 (stage 2) | CHDM | Not Specified | Not Specified | [18] |
Synthesis from Lignin-Derived Compounds
A more recent and sustainable approach involves the synthesis of this compound from lignin, a complex polymer found in plant cell walls. This method aligns with the principles of green chemistry by utilizing renewable biomass as a feedstock. The process typically involves the depolymerization of lignin to smaller aromatic compounds, which are then catalytically converted to this compound.
Reaction Pathway:
Caption: Synthesis of this compound from Lignin.
This workflow is based on a recently developed catalytic methodology.[19][20]
Workflow:
Caption: Experimental Workflow for Lignin Valorization.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield of 1,4-CHDO (%) | Reference |
| Raney Ni | DMBQ | 170 | 30 | Isopropanol | 86.5 (molar) | [19] |
| Ru/Al₂O₃ | DMBQ | 170 | 30 | Isopropanol | 55.3 (selectivity) | [20] |
Cis-Trans Isomerism
A critical aspect of this compound synthesis is the formation of both cis and trans isomers. The ratio of these isomers can significantly impact the properties of downstream products, such as polymers. The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of hydroquinone over certain catalysts has been reported to yield different isomer ratios.[17] The separation of these isomers can be challenging but is crucial for specific applications where a pure isomer is required.
Conclusion
The synthesis of this compound has evolved significantly from early academic curiosities to robust industrial processes. The catalytic hydrogenation of hydroquinone and terephthalic acid derivatives remain the cornerstones of its production, with ongoing research focused on improving catalyst efficiency, selectivity, and the environmental footprint of these processes. The emergence of biomass-derived routes offers a promising avenue for the sustainable production of this important chemical intermediate. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways, their historical context, and the nuances of their experimental execution is paramount for innovation and the development of next-generation products.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. nobelprize.org [nobelprize.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US2586535A - Catalytic hydrogenation of aromatic hydrocarbons in a stainless steel reactor - Google Patents [patents.google.com]
- 5. acs.org [acs.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation Innovations [grace.com]
- 8. nickelgreen.com [nickelgreen.com]
- 9. acs.org [acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 12. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 13. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 14. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 18. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04327D [pubs.rsc.org]
- 19. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using 1,4-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters utilizing 1,4-Cyclohexanediol (CHDM) as a key monomer. The inclusion of CHDM in the polyester backbone imparts unique properties, including enhanced thermal stability, improved mechanical strength, and excellent chemical resistance, making these materials highly valuable for a range of applications, from smart films to medical devices.
Introduction to this compound in Polyester Synthesis
This compound (CHDM) is a cycloaliphatic diol that serves as a crucial building block in the production of high-performance polyesters. Its rigid and bulky non-planar ring structure, when incorporated into the polymer chain, disrupts the regularity that would be found in a purely linear aliphatic or aromatic polyester. This structural modification leads to significant improvements in the thermal, mechanical, and chemical properties of the resulting polymer.[1][2]
CHDM exists as a mixture of cis and trans isomers, and the ratio of these isomers has a profound impact on the final properties of the polyester.[2] Generally, a higher trans-isomer content leads to a more linear and rigid polymer chain, resulting in higher melting points (T_m) and glass transition temperatures (T_g).[2][3]
Two of the most common polyesters synthesized using CHDM are:
-
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT): A high-performance, semi-crystalline thermoplastic formed from the reaction of CHDM and terephthalic acid (or its dimethyl ester). PCT exhibits high thermal stability, excellent chemical resistance, and good mechanical properties.[2][3]
-
Polyethylene terephthalate glycol-modified (PETG): A copolyester where CHDM is used to replace a portion of the ethylene glycol in the synthesis of polyethylene terephthalate (PET). The incorporation of CHDM makes PETG an amorphous, clear, and tough polymer with good processability.[4]
General Synthesis Approach: Two-Step Melt Polymerization
The most common industrial method for synthesizing CHDM-based polyesters is a two-step melt polymerization process.[2] This method avoids the use of solvents and is highly efficient for producing high molecular weight polymers. The two main stages are:
-
Esterification or Transesterification: In this first step, the dicarboxylic acid (e.g., terephthalic acid) reacts with an excess of the diol(s) (e.g., CHDM and ethylene glycol) at elevated temperatures to form a low molecular weight prepolymer and water or methanol as a byproduct.
-
Polycondensation: The prepolymer is then heated to a higher temperature under a high vacuum to remove the excess diol and drive the polymerization reaction forward, leading to a high molecular weight polyester.
The logical workflow for this process is illustrated below:
Caption: General workflow for two-step melt polymerization of CHDM-based polyesters.
Experimental Protocols
Protocol for the Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
This protocol describes the synthesis of PCT via a two-step melt polymerization reaction between terephthalic acid (TPA) and this compound (CHDM).
Materials:
-
Terephthalic acid (TPA)
-
This compound (CHDM) (e.g., 70% trans isomer)
-
Titanium-based catalyst (e.g., titanium(IV) butoxide)
-
Antimony-based catalyst (e.g., antimony(III) oxide)
-
Phosphorus-based stabilizer (e.g., triethyl phosphate)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
-
Cold trap.
Procedure:
Step 1: Esterification
-
Charge the reactor with terephthalic acid and this compound in a molar ratio of approximately 1:1.2 to 1:1.5.
-
Add the titanium-based catalyst (e.g., 50-100 ppm based on the final polymer weight).
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
While maintaining a slow nitrogen purge, begin heating the reactor with stirring.
-
Gradually increase the temperature to 250-280°C over 2-3 hours.
-
Water will begin to distill off as the esterification reaction proceeds. Continue heating until approximately 80-90% of the theoretical amount of water has been collected. This step typically takes 2-4 hours.
Step 2: Polycondensation
-
Add the antimony-based catalyst (e.g., 200-300 ppm) and the phosphorus-based stabilizer.
-
Gradually increase the temperature to 285-300°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and at high temperature. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. This stage can take 2-4 hours.
-
The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer can then be pelletized for further processing and analysis.
Protocol for the Synthesis of PETG
This protocol outlines the synthesis of PETG, a copolyester of terephthalic acid, ethylene glycol, and CHDM.
Materials:
-
Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
This compound (CHDM)
-
Manganese(II) acetate (catalyst for transesterification if using DMT)
-
Antimony(III) oxide (polycondensation catalyst)
-
Phosphorus-based stabilizer
Equipment:
-
Same as for PCT synthesis.
Procedure:
Step 1: Transesterification (using DMT) or Esterification (using TPA)
-
Charge the reactor with DMT, ethylene glycol, and CHDM. The molar ratio of total diols (EG + CHDM) to DMT should be approximately 2.2:1. The molar ratio of EG to CHDM will determine the final properties of the PETG (a common ratio is around 70:30).
-
Add the manganese(II) acetate catalyst (e.g., 50-100 ppm).
-
Purge with nitrogen and begin heating with stirring.
-
Gradually increase the temperature to 180-220°C.
-
Methanol will be produced and should be distilled off. Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).
Step 2: Polycondensation
-
Add the antimony(III) oxide catalyst (e.g., 200-300 ppm) and a stabilizer.
-
Increase the temperature to 260-285°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 Torr.
-
Excess ethylene glycol and CHDM will be removed under vacuum.
-
Continue the reaction for 2-3 hours until the desired melt viscosity is reached.
-
Extrude and pelletize the resulting PETG polymer.
Data Presentation: Properties of CHDM-Based Polyesters
The incorporation of CHDM significantly alters the properties of polyesters. The following tables summarize typical quantitative data for PCT and PETG compared to PET.
Table 1: Thermal Properties of CHDM-Based Polyesters
| Property | PET | PETG (30% CHDM) | PCT |
| Glass Transition Temperature (T_g) | ~75°C | ~80°C | ~90°C[5] |
| Melting Temperature (T_m) | ~255°C | Amorphous (no T_m) | ~295°C[5] |
| Heat Deflection Temperature (°C) | ~65 | ~70 | ~85 |
Table 2: Mechanical Properties of CHDM-Based Polyesters
| Property | PET | PETG (30% CHDM) | PCT |
| Tensile Strength (MPa) | 55-75 | 50-55 | 60-70 |
| Elongation at Break (%) | 50-150 | 120-200 | 40-80 |
| Flexural Modulus (GPa) | 2.0-2.7 | 2.0-2.2 | 2.5-3.0 |
| Notched Izod Impact Strength (J/m) | 20-50 | 80-100 | 30-60 |
Influence of CHDM Isomer Ratio
The cis/trans isomer ratio of CHDM is a critical parameter that can be tuned to achieve desired polyester properties.
Caption: Logical relationship between CHDM isomer ratio and polyester properties.
Conclusion
The use of this compound as a monomer in polyester synthesis offers a versatile platform for creating materials with a wide range of tailored properties. By carefully controlling the reaction conditions, the type of dicarboxylic acid, and the cis/trans isomer ratio of CHDM, researchers can develop high-performance polyesters for demanding applications in various scientific and industrial fields. The protocols and data presented here provide a solid foundation for the exploration and optimization of these valuable polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. CN114853991A - PETG and method for preparing PETG from waste PET polyester thereof - Google Patents [patents.google.com]
Application of 1,4-Cyclohexanediol in Polyurethane Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers. This versatility stems from the ability to tailor their molecular structure by carefully selecting the constituent monomers: a diisocyanate, a polyol (long-chain diol), and a chain extender (short-chain diol). The chain extender plays a crucial role in defining the hard segment of the polyurethane, which in turn significantly influences the final mechanical and thermal properties of the material.
1,4-Cyclohexanediol (CHDO) is a cycloaliphatic diol that can be utilized as a chain extender in polyurethane synthesis. Its rigid cyclic structure is anticipated to impart unique characteristics to the resulting polymer, such as enhanced thermal stability, hardness, and mechanical strength, when compared to linear aliphatic diol chain extenders. These properties make polyurethanes derived from this compound promising candidates for various high-performance applications, including biomedical devices, coatings, and elastomers.
This document provides detailed application notes, experimental protocols, and data for the synthesis and characterization of polyurethanes utilizing this compound as a chain extender.
Application Notes
The Role of this compound as a Chain Extender
In the synthesis of segmented polyurethanes, the reaction between a diisocyanate and a polyol forms the soft segment, which provides flexibility and elastomeric properties. The subsequent reaction with a short-chain diol, the chain extender, forms the hard segments. These hard segments, composed of the diisocyanate and the chain extender, tend to aggregate into rigid, crystalline, or glassy domains through hydrogen bonding between the urethane linkages. These domains act as physical crosslinks, reinforcing the soft segment matrix and contributing to the polymer's overall strength and elasticity.
The incorporation of this compound as a chain extender introduces a rigid cyclohexane ring into the hard segment of the polyurethane. This structural feature is expected to:
-
Increase Hardness and Modulus: The rigidity of the cyclohexane ring restricts segmental motion, leading to a harder and stiffer polyurethane material with a higher modulus.
-
Enhance Thermal Stability: The cyclic structure can increase the glass transition temperature (Tg) of the hard segment, thereby improving the thermal stability of the polyurethane.
-
Influence Microphase Separation: The distinct chemical nature of the cycloaliphatic hard segment compared to the typically linear polyol soft segment can lead to a well-defined microphase separation, which is crucial for achieving good mechanical properties.
-
Impact Crystallinity: The stereochemistry of this compound (cis/trans isomers) can influence the packing of the hard segments and thus the overall crystallinity of the polymer, affecting its mechanical and thermal behavior.[1]
Expected Properties of Polyurethanes based on this compound
Based on studies of polyurethanes synthesized with structurally similar cyclic chain extenders, the use of this compound is anticipated to yield materials with:
-
High Tensile Strength and Hardness: The rigid nature of the cyclohexane ring contributes to a more robust polymer network.
-
Good Thermal Resistance: The introduction of the cyclic structure can elevate the softening and degradation temperatures.
-
Excellent Chemical and Hydrolytic Stability: The cycloaliphatic structure can offer better resistance to chemical attack and hydrolysis compared to some linear aliphatic or aromatic counterparts.
Experimental Protocols
The following protocols describe the synthesis of polyurethanes using this compound as a chain extender. Both the one-shot and the prepolymer methods are presented as viable synthetic routes.
Protocol 1: One-Shot Synthesis of Polyurethane
This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
This compound (CHDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) (optional, as solvent)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Preparation: Dry the PTMEG and this compound under vacuum at 80°C for at least 4 hours to remove any residual moisture. All glassware should be thoroughly dried.
-
Reaction Setup: In the three-necked flask, add the pre-dried PTMEG and this compound. If using a solvent, add dry DMF.
-
Heating and Mixing: Heat the mixture to 70°C under a nitrogen atmosphere with continuous stirring until a homogeneous solution is obtained.
-
Isocyanate Addition: Add the molten MDI to the reaction mixture. The molar ratio of NCO groups from MDI to the total OH groups from PTMEG and this compound should be approximately 1.02:1.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants) to the mixture.
-
Polymerization: Continue the reaction at 80°C for 2-3 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Casting and Curing: Pour the viscous polymer solution into a pre-heated mold and cure in a vacuum oven at 100°C for 24 hours.
-
Post-Curing: After demolding, post-cure the polyurethane film at 70°C for another 24 hours to ensure complete reaction.
Protocol 2: Prepolymer Synthesis of Polyurethane
This two-step method involves first forming an isocyanate-terminated prepolymer, which is then chain-extended.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
This compound (CHDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Prepolymer Formation:
-
Dry the PTMEG under vacuum at 80°C for 4 hours.
-
In the reaction flask, add the molten MDI and heat to 70°C under a nitrogen atmosphere.
-
Slowly add the dried PTMEG to the MDI with vigorous stirring. The NCO:OH molar ratio should be 2:1.
-
Add a catalytic amount of DBTDL.
-
Continue the reaction at 80°C for 2 hours to form the isocyanate-terminated prepolymer. The NCO content of the prepolymer can be monitored by titration.
-
-
Chain Extension:
-
Dissolve the pre-dried this compound in dry DMF.
-
Cool the prepolymer to 60°C and then slowly add the this compound solution through the dropping funnel with continuous stirring. The amount of this compound should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
After the addition is complete, increase the temperature to 80°C and continue the reaction for another 2-3 hours until the viscosity significantly increases.
-
-
Casting and Curing:
-
Pour the polymer solution into a mold and cure in a vacuum oven at 100°C for 24 hours.
-
Post-cure the resulting film at 70°C for 24 hours.
-
Data Presentation
The following table summarizes the typical mechanical and thermal properties of polyurethanes synthesized with different chain extenders. The data for polyurethanes with benzene-1,3-diol and benzene-1,4-diol are included as they are structurally analogous to this compound and provide an indication of the expected properties.[2]
| Property | PU with Benzene-1,3-diol | PU with Benzene-1,4-diol |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 2.9 ± 0.3 | 4.8 ± 0.5 |
| Elongation at Break (%) | 150 ± 15 | 100 ± 10 |
| Young's Modulus (MPa) | 3.5 ± 0.4 | 8.0 ± 0.8 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) (°C) | 162 | 185 |
| Temperature at 5% Weight Loss (°C) | 275 | 280 |
Mandatory Visualization
References
Application Notes and Protocols: 1,4-Cyclohexanediol as a Versatile Building Block for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-cyclohexanediol as a foundational building block in the synthesis of liquid crystalline materials. The inclusion of the 1,4-cyclohexylene ring, derived from this compound, into the core structure of a mesogen can impart desirable properties such as low viscosity, high clearing points, and low birefringence, which are advantageous for various electro-optical applications.
Introduction to this compound in Liquid Crystal Design
Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals.[1] The molecular architecture of liquid crystals (mesogens) typically consists of a rigid core and flexible terminal chains. The trans-1,4-disubstituted cyclohexane ring is a common component in the rigid core of many commercial liquid crystals.[2][3] this compound, available as both cis and trans isomers, serves as a key starting material for introducing this alicyclic moiety.[4] The use of a saturated ring like cyclohexane in place of an aromatic ring can influence key physical properties of the resulting liquid crystal, such as a modest increase in melting and clearing points.[3]
Physicochemical Properties of this compound Isomers
The stereochemistry of the this compound building block plays a crucial role in the properties of the final mesogen. The trans isomer leads to a more linear, rod-like molecular shape, which is generally favorable for the formation of nematic and smectic liquid crystal phases.[2] Interestingly, cis-1,4-cyclohexanediol has been reported to exhibit a liquid crystalline phase itself.[5]
| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molar Mass | 116.16 g/mol | 116.16 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 101.4 °C (to liquid crystal phase) | ~142 °C |
| Liquid Crystal Phase | Yes | No |
| Transition to Isotropic Liquid | 113.0 °C | - |
Molecular Design and Synthesis
The diol functionality of this compound allows for the straightforward synthesis of various liquid crystal structures through reactions like esterification. By reacting this compound with mesogenic carboxylic acids (containing, for example, phenyl or biphenyl groups), calamitic (rod-shaped) liquid crystals can be readily prepared.
Caption: General molecular structure of a liquid crystal incorporating a 1,4-cyclohexylene core.
Experimental Protocols
This protocol describes a general procedure for the synthesis of a symmetric diester liquid crystal using trans-1,4-cyclohexanediol and a 4-substituted benzoic acid.
Materials:
-
trans-1,4-Cyclohexanediol
-
4-Alkylbenzoic acid (e.g., 4-pentylbenzoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve trans-1,4-cyclohexanediol (1.0 eq.) and 4-alkylbenzoic acid (2.2 eq.) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Coupling Agent: Cool the flask in an ice bath and slowly add a solution of DCC (2.2 eq.) in anhydrous DCM.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
A. Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).
-
Hold at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis: Determine the peak temperatures of the endothermic and exothermic transitions from the second heating and cooling curves, respectively. These correspond to the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic). Integrate the peak areas to determine the enthalpy of each transition.
B. Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystal phases by observing their unique textures.
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers).
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into the liquid crystalline phase(s).
-
Characteristic textures (e.g., Schlieren for nematic, focal conic for smectic) can be used to identify the mesophase type.
-
Record the temperatures at which these textural changes occur.
-
Data Presentation: Properties of a Representative Liquid Crystal
The following table presents representative data for a hypothetical liquid crystal, 1,4-bis(4-pentylbenzoyloxy)cyclohexane , synthesized from trans-1,4-cyclohexanediol.
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₄ |
| Molar Mass | 492.69 g/mol |
| Crystal to Nematic Transition (T_CN) | 85 °C |
| Nematic to Isotropic Transition (T_NI) | 195 °C |
| Mesophase Range | 110 °C |
| Enthalpy of T_CN (ΔH_CN) | 35 kJ/mol |
| Enthalpy of T_NI (ΔH_NI) | 1.2 kJ/mol |
Visualizing Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the importance of stereochemistry.
Caption: Workflow for the synthesis and characterization of a this compound-based liquid crystal.
Caption: Relationship between the stereochemistry of the 1,4-cyclohexylene ring and molecular shape.
Conclusion
This compound is a valuable and versatile building block for the synthesis of liquid crystalline materials. The trans isomer, in particular, allows for the creation of mesogens with a desirable linear geometry, leading to stable and wide-ranging liquid crystal phases. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and characterization of novel liquid crystals based on this important alicyclic core. These materials have potential applications in advanced display technologies and as anisotropic solvents for spectroscopic studies.[2]
References
Application Note: Quantitative Analysis of 1,4-Cyclohexanediol in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanediol is a versatile chemical intermediate utilized in the synthesis of various polymers, pharmaceuticals, and other specialty chemicals. Accurate quantification of this compound in reaction mixtures, final products, and biological matrices is crucial for process optimization, quality control, and metabolic studies. This application note provides detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂[1] |
| Molecular Weight | 116.16 g/mol [1] |
| Melting Point | 98-100 °C (mixture of cis and trans)[2] |
| Boiling Point | 150 °C at 20 mmHg[2] |
| Solubility | Highly soluble in water[2] |
Method Selection Workflow
The selection of an appropriate analytical method is a critical first step. The following diagram illustrates a decision-making workflow for choosing between GC and HPLC for this compound quantification.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often employed to increase volatility and improve peak shape. Silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, is a common derivatization strategy.
Experimental Protocol: GC-FID with Silylation
This protocol outlines the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) following a silylation derivatization step.
1. Materials and Reagents:
-
This compound reference standard (mixture of cis and trans isomers)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
Internal Standard (IS): e.g., 1,3,5-Tri-tert-butylbenzene
-
High purity Nitrogen or Helium as carrier gas
-
Hydrogen and compressed air for FID
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and a constant amount of the internal standard into vials.
-
Sample Preparation: Accurately weigh a known amount of the sample mixture and add a constant amount of the internal standard.
-
Derivatization Procedure:
-
To each standard and sample vial, add 100 µL of the silylating agent (BSTFA + 1% TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before injection.
-
4. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
5. Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound isomers and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of each this compound isomer to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Performance Data (GC)
The following table summarizes typical performance characteristics for GC methods used in the analysis of diols and related compounds.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy/Recovery (%) | 90 - 110% |
| Precision (RSD%) | < 5% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is well-suited for the analysis of non-volatile or thermally labile compounds, making it a viable alternative to GC for this compound, especially when derivatization is not desirable. A reversed-phase HPLC method with UV detection can be employed, although this compound has a weak chromophore, which may limit sensitivity. Detection at low UV wavelengths (e.g., < 210 nm) is typically required.
Experimental Protocol: HPLC-UV
This protocol describes the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents:
-
This compound reference standard (mixture of cis and trans isomers)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric acid or Formic acid for mobile phase modification
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size)
3. Standard and Sample Preparation:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 20:80 v/v) with 0.1% phosphoric acid or formic acid. Filter and degas the mobile phase before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 - 500 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC-UV Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 200 nm
-
Run Time: 15 minutes (or until all components have eluted)
5. Data Analysis:
-
Identify the peaks for the cis and trans isomers of this compound based on their retention times.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Performance Data (HPLC)
The table below presents typical performance data for HPLC methods used for the analysis of diols and other compounds with weak chromophores.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL |
| Accuracy/Recovery (%) | 95 - 105% |
| Precision (RSD%) | < 5% |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the GC and HPLC methods.
Summary
Both GC and HPLC offer reliable and robust methods for the quantification of this compound. The GC method, which requires a derivatization step, generally provides higher sensitivity. The HPLC method is simpler in terms of sample preparation but may be less sensitive due to the weak UV absorbance of this compound. The choice of method should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. Method validation should be performed in accordance with relevant guidelines to ensure the accuracy and reliability of the results.[3][4][5][6][7]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, mixture of cis and trans [chembk.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. wjarr.com [wjarr.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Validation of Analytical Methods for Pharmaceutical Analysis. [rsc.org]
Application Notes and Protocols for the Catalyic Hydrogenation of Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of hydroquinone to 1,4-cyclohexanediol, a valuable intermediate in the pharmaceutical and polymer industries. The following sections outline various catalytic systems, experimental procedures, analytical methods for product quantification, and essential safety precautions.
Overview of Catalytic Systems
The selective hydrogenation of hydroquinone to this compound can be achieved using several heterogeneous catalysts. The choice of catalyst, solvent, and reaction conditions significantly influences the conversion of hydroquinone and the selectivity towards the desired product. Below is a summary of commonly employed catalytic systems and their reported performance.
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Hydroquinone Conversion (%) | This compound Selectivity (%) | Reference |
| Ru-Rh/AC | Isopropanol | 80 | 1.0 | 1 | 100 | 95.5 | [1] |
| Raney Nickel (W-7) | Water | 120 | 2.5 | Not Specified | 99.0 | 87.4 | |
| Rh/silica | 2-propanol | 30-70 | 0.3 (3 barg) | Not Specified | >95 | ~13 (cis-isomer) | [2] |
| Ni-Sr/γ-Al2O3 | Not Specified | 160 | 2.0 | Not Specified | 99.2 | >96.7 | |
| Loaded Ruthenium | Solventless or scCO2 | 60-150 | 2-5 (H2), 12-24 (CO2) | 2-6 | - | - |
Experimental Protocols
Detailed methodologies for the catalytic hydrogenation of hydroquinone using two common catalytic systems are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol details the use of commercially available Raney® Nickel for the hydrogenation of hydroquinone in an aqueous medium.
Materials:
-
Hydroquinone (Reagent Grade)
-
Raney® Nickel (slurry in water)
-
Distilled Water
-
Ethanol (for washing)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)
Procedure:
-
Catalyst Preparation:
-
If using a commercial Raney® Nickel slurry, carefully decant the supernatant water.
-
Wash the catalyst with distilled water (3 x 50 mL for every 5 g of catalyst) by decantation to remove any residual alkali.
-
Subsequently, wash with ethanol (2 x 50 mL) to remove water. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as dry Raney® Nickel can be pyrophoric.
-
-
Reaction Setup:
-
To the high-pressure autoclave, add hydroquinone and distilled water.
-
Under a gentle stream of inert gas, add the prepared Raney® Nickel catalyst to the reactor.
-
Seal the reactor securely.
-
-
Hydrogenation Reaction:
-
Purge the reactor with nitrogen or argon three times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.5 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).
-
Monitor the reaction progress by observing the pressure drop, which indicates hydrogen consumption. The reaction can also be monitored by taking aliquots (if the reactor setup allows) for analysis.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The spent catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the catalyst by adding it to a large volume of water.
-
The aqueous filtrate containing the product can be concentrated under reduced pressure to crystallize the this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).
-
Protocol 2: Hydrogenation using a Ruthenium-Rhodium on Activated Carbon (Ru-Rh/AC) Catalyst
This protocol is based on the use of a bimetallic catalyst for highly selective hydrogenation in an organic solvent.
Materials:
-
Hydroquinone (Reagent Grade)
-
Ru-Rh/AC catalyst
-
Isopropanol (Anhydrous)
-
High-pressure autoclave reactor with magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Filtration apparatus
Procedure:
-
Catalyst Preparation (if not commercially available):
-
The Ru-Rh/AC catalyst is typically prepared by an impregnation method, which involves treating activated carbon with solutions of ruthenium and rhodium precursors (e.g., RuCl₃ and RhCl₃), followed by reduction. For detailed synthesis protocols, refer to relevant literature.
-
-
Reaction Setup:
-
In the high-pressure autoclave, dissolve hydroquinone in isopropanol.
-
Under an inert atmosphere, add the Ru-Rh/AC catalyst. The catalyst loading should be optimized, a starting point is a substrate to metal molar ratio of approximately 200:1.[1]
-
Seal the reactor.
-
-
Hydrogenation Reaction:
-
Reaction Work-up and Product Isolation:
-
After the reaction, cool the reactor to room temperature and vent the excess hydrogen.
-
Purge with an inert gas.
-
Filter the reaction mixture to recover the catalyst. The catalyst can potentially be recycled after washing.
-
The isopropanol can be removed from the filtrate by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization.
-
Analytical Methods
Accurate quantification of hydroquinone conversion and this compound selectivity is crucial for optimizing the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used techniques.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the components of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate). If the product is in an aqueous solution, extraction into an organic solvent may be necessary. Derivatization (e.g., silylation) may be required for better peak shape and volatility of the diol product.
-
Typical GC Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Quantification: Use an internal standard for accurate quantification. The conversion and selectivity can be calculated from the peak areas of the reactant and products.
3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile compounds like hydroquinone and this compound without the need for derivatization.
-
Sample Preparation: Dilute the reaction mixture with the mobile phase.
-
Typical HPLC Parameters:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid) and an organic solvent like methanol or acetonitrile.[3] An isocratic or gradient elution can be used. For example, a starting mobile phase of 90:10 water:methanol, gradually increasing the methanol content.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[3]
-
Detector: UV detector set at a wavelength where hydroquinone has strong absorbance (e.g., 289 nm). This compound has a very weak chromophore, so detection can be challenging with UV. Refractive Index (RI) detection or derivatization for UV absorbance may be necessary for accurate quantification of the product.
-
Safety Precautions
Catalytic hydrogenation involves significant hazards that must be carefully managed.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5]
-
Always work in a well-ventilated fume hood.
-
Ensure all equipment is properly grounded to prevent static discharge.[5]
-
Check for leaks in the gas lines and reactor seals using an inert gas before introducing hydrogen.[1]
-
Never allow hydrogen to mix with air or oxygen inside the reactor. Always purge the system thoroughly with an inert gas before and after the reaction.[1][2]
-
-
Pyrophoric Catalysts: Many hydrogenation catalysts, especially Raney® Nickel and dry noble metal catalysts on carbon, are pyrophoric and can ignite spontaneously upon exposure to air.[2][5]
-
Handle catalysts under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).
-
Never add a dry catalyst to a flammable solvent in the presence of air.
-
Spent catalysts should be carefully filtered and kept wet. They should be quenched by slowly adding them to a large volume of water and disposed of according to institutional safety guidelines.
-
-
High-Pressure Equipment:
-
Always use a high-pressure reactor that is rated for the intended reaction pressure and temperature.
-
Inspect the reactor for any signs of damage or wear before use.
-
Never exceed the maximum rated pressure and temperature of the vessel.[1]
-
Use a blast shield, especially when working with glass reaction vessels under pressure.[3]
-
Diagrams
Experimental Workflow for Catalytic Hydrogenation of Hydroquinone
Caption: Experimental workflow for the catalytic hydrogenation of hydroquinone.
Reaction Scheme: Catalytic Hydrogenation of Hydroquinone
Caption: Reaction scheme for the hydrogenation of hydroquinone.
References
Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis
Introduction
1,4-Cyclohexanediol (CHD), a C6 alicyclic diol existing as a mixture of cis and trans isomers, serves as a versatile and pivotal building block in the synthesis of active pharmaceutical ingredients (APIs). Its rigid, symmetrical cyclohexane core allows for the stereocontrolled introduction of functional groups, making it an ideal starting material for complex molecular architectures. Primarily, this compound functions as a direct precursor to two key pharmaceutical intermediates: 1,4-cyclohexanedione and 1,4-cyclohexanediamine. These intermediates are subsequently elaborated into a variety of therapeutic agents, including novel analgesics and thromboxane receptor antagonists. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical development.
Core Application: A Central Precursor to High-Value Intermediates
The primary utility of this compound in the pharmaceutical industry is its efficient conversion into 1,4-cyclohexanedione via oxidation or dehydrogenation, and 1,4-cyclohexanediamine via reductive amination.[1][2] These two intermediates unlock synthetic pathways to diverse classes of drugs.
Caption: Key synthetic routes from this compound.
Application Note 1: Synthesis of 1,4-Cyclohexanedione for API Manufacturing
1,4-Cyclohexanedione is a highly versatile intermediate derived from the oxidation of this compound. Its two carbonyl groups can be selectively functionalized to build complex heterocyclic systems, a common strategy in drug design.
Pharmaceutical Example 1: Ramatroban
Ramatroban, a thromboxane A2 receptor antagonist, is used for the treatment of coronary artery disease.[3][4] A key step in its synthesis involves a Fischer indole condensation between a substituted hydrazine and the monoketal of 1,4-cyclohexanedione to construct the required tetrahydrocarbazole core.[3]
Caption: Synthesis pathway for the Ramatroban core.
Pharmaceutical Example 2: Cebranopadol
Cebranopadol is a novel, potent analgesic with a unique spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amine structure.[5][6] The central spiro-cyclohexane moiety is a critical pharmacophore. Synthetic routes to Cebranopadol rely on intermediates such as substituted 4-aminocyclohexanones, which can be logically derived from 1,4-cyclohexanedione through selective reduction and amination.[7][8]
Quantitative Data: Synthesis of 1,4-Cyclohexanedione
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Oxidation | H₂O₂ / Sodium Tungstate / Oxalic Acid | Water | 80 | - | 95.2 | 99.1 (Selectivity) | [9] |
| Oxidation | H₂O₂ / Sodium Tungstate / o-phenanthroline | Water | 80 | 12 | - | - | [10] |
| Dehydrogenation | Cu-Ce-Co-Mg-Al-Carbon | Gas Phase | 300 | Continuous | 47.7 | 90.0 (Selectivity) | [9] |
Experimental Protocol 1: Oxidation of this compound to 1,4-Cyclohexanedione
This protocol is adapted from a patented, environmentally friendly synthesis method.[10]
Materials:
-
This compound (11.6 g)
-
Sodium tungstate (0.66 g)
-
o-phenanthroline (0.45 g)
-
30% Hydrogen peroxide (60 mL)
-
Three-necked flask equipped with a stirrer and condenser
-
Distillation apparatus
Procedure:
-
To a three-necked flask, add sodium tungstate (0.66 g), o-phenanthroline (0.45 g), and 60 mL of hydrogen peroxide solution.
-
Stir the mixture for 5 minutes to ensure homogeneity.
-
Add this compound (11.6 g) to the flask.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product, 1,4-cyclohexanedione, by distillation from the reaction mixture.
Application Note 2: Synthesis of 1,4-Cyclohexanediamine for Bioactive Compounds
The reductive amination of this compound provides direct access to 1,4-cyclohexanediamine (1,4-CHDA), a valuable diamine monomer. In pharmaceuticals, diamine scaffolds are crucial for creating polyamides, polyureas, and other biologically active compounds.[1] A highly efficient and selective method uses a RANEY® Ni catalyst.[2]
Quantitative Data: Synthesis of 1,4-Cyclohexanediamine
| Reactant | Catalyst | Co-reactant | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | RANEY® Ni | Ammonia (NH₃) | 150 | 24 | Near Quantitative | [1][2] |
Experimental Protocol 2: Reductive Amination of this compound
This protocol is based on the highly efficient catalytic strategy reported by Wu et al.[2]
Materials:
-
This compound (1.0 mmol)
-
RANEY® Ni catalyst (50 mg, 50 wt% slurry in H₂O)
-
Aqueous Ammonia (NH₃, 25 wt%, 2 mL)
-
Dodecane (internal standard, 20 mg)
-
Autoclave reactor with magnetic stirring
Procedure:
-
Charge a glass vial inside a stainless-steel autoclave with this compound, the RANEY® Ni slurry, aqueous ammonia, and dodecane.
-
Seal the autoclave and purge it three times with N₂ (10 bar) followed by three purges with H₂ (10 bar).
-
Pressurize the reactor with H₂ to 40 bar.
-
Place the autoclave in a preheated aluminum block set to 150°C and stir the reaction mixture at 700 rpm for 24 hours.
-
After the reaction, cool the autoclave to room temperature using an ice bath and carefully vent the residual gas.
-
Open the reactor, dilute the mixture with ethanol, and filter to remove the catalyst.
-
Analyze the filtrate by GC-MS and GC-FID to determine conversion and yield. The yield of 1,4-cyclohexanediamine is expected to be near quantitative.
Supporting Protocol: Synthesis of this compound
For laboratories requiring this compound as a starting material, it can be efficiently synthesized via the catalytic hydrogenation of hydroquinone. This green chemistry approach often uses water as a solvent.[9][10]
Quantitative Data: Synthesis of this compound
| Catalyst | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Yield/Selectivity (%) | Reference |
| Raney Ni | Water | 150 | 1.2 | 3 | - | 90 (Yield) | [10] |
| Raney Ni | Water | 120 | 2.5 | - | 99.0 | 87.4 (Selectivity) | [9] |
| Ru/C | Ethanol | 150 | 5.0 | 2 | 98.8 | 77.7 (Selectivity) | [11] |
Experimental Protocol 3: Catalytic Hydrogenation of Hydroquinone
This protocol is adapted from a patented industrial process.[10]
Materials:
-
Hydroquinone (56 g)
-
Raney Nickel (skeletal nickel) catalyst (6 g)
-
Water (250 mL)
-
50% NaOH solution (1 mL)
-
High-pressure autoclave reactor
Procedure:
-
Add hydroquinone (56 g), the Raney Ni catalyst (6 g), and water (250 mL) to the high-pressure autoclave.
-
Add 1 mL of 50% NaOH solution to the mixture.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.2 MPa.
-
Heat the reactor to 150°C and maintain the reaction with stirring for 3 hours.
-
After the reaction, cool the reactor to room temperature and vent the pressure.
-
Filter the reaction mixture to remove and recover the Raney Ni catalyst for reuse.
-
Remove the water from the filtrate by distillation to yield the this compound product (expected yield: ~90%).
Caption: Workflow for this compound synthesis.
References
- 1. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. benchchem.com [benchchem.com]
- 5. A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trispharma.com [trispharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation [m.dissertationtopic.net]
- 10. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 11. CN101811937A - Method for synthesizing this compound through catalytic hydrogenation of hydroquinone - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Unsaturated Polyesters Using 1,4-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters utilizing 1,4-Cyclohexanediol as a key diol component. The inclusion of this cycloaliphatic diol can impart unique properties to the resulting polymers, including improved thermal stability, mechanical strength, and hydrolytic resistance, making them suitable for a variety of applications, from specialty coatings to biomedical materials.
Introduction
Unsaturated polyesters (UPs) are a significant class of thermosetting resins, widely used in composites, coatings, and biomedical applications.[1][2] Their properties can be tailored by carefully selecting the constituent monomers, which typically include unsaturated dicarboxylic acids (or their anhydrides), saturated dicarboxylic acids, and diols.[3][4] The synthesis is generally carried out via polycondensation reactions at elevated temperatures.[1][5]
The use of this compound (1,4-CHD) as a diol monomer can offer distinct advantages over linear aliphatic diols. Its rigid cycloaliphatic structure can enhance the glass transition temperature (Tg) and mechanical properties of the final polymer. Polyesters based on cycloaliphatic diols like 1,4-cyclohexanedicarboxylic acid have demonstrated improved processability, higher thermal and photo-oxidative stability, and better humidity and impact resistance compared to their linear aliphatic or aromatic counterparts.[6]
This document outlines the synthesis of an unsaturated polyester from this compound, maleic anhydride (as the source of unsaturation), and phthalic anhydride (to modify the polymer backbone).
Synthesis Overview
The synthesis of unsaturated polyesters is typically a two-stage process. The first stage involves the polycondensation of the diols with the dicarboxylic acids or anhydrides at temperatures ranging from 190°C to 220°C.[7] During this stage, water is generated as a byproduct and must be continuously removed to drive the reaction towards the formation of higher molecular weight polymers.[8] The reaction progress is monitored by measuring the acid value of the mixture.[4] The second stage, which is not covered in this protocol, involves dissolving the synthesized unsaturated polyester resin in a reactive diluent, such as styrene, and curing it using a free-radical initiator.[2]
The isomerization of maleate units to fumarate units during the polycondensation reaction is a critical factor influencing the properties of the final resin.[9][10] Fumarates are more reactive in subsequent curing reactions, leading to a higher crosslinking density and improved mechanical properties.[4] Higher reaction temperatures favor this isomerization.[4]
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (cis/trans mixture)
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
-
Catalyst (optional):
-
Piperidine (for isomerization)[9]
-
-
Inhibitor:
-
Hydroquinone
-
-
Solvent (for cleaning):
-
Acetone
-
-
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Dean-Stark trap or packed column with a condenser to remove water
-
Thermometer
-
Titration apparatus for acid value determination
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the unsaturated polyester.
Detailed Synthesis Procedure
This protocol is a representative example and may require optimization based on specific desired properties of the final resin.
-
Reactor Setup: Assemble a clean, dry four-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and a packed column connected to a condenser and a collection flask (or a Dean-Stark trap) for water removal.
-
Charging Reactants: Charge the flask with this compound, Phthalic Anhydride, and Maleic Anhydride according to the molar ratios specified in Table 1. A slight excess of the diol (e.g., 5-10 mol%) is often used to ensure the formation of hydroxyl-terminated chains and to compensate for any glycol loss during the reaction.
-
Inert Atmosphere: Start a slow purge of nitrogen gas through the reactor to maintain an inert atmosphere and prevent oxidation and discoloration of the resin.
-
First Heating Stage: Begin stirring and gradually heat the mixture to 150-160°C. The reactants will melt and form a homogeneous mixture.
-
Polycondensation Stage: Increase the temperature to 190-210°C to initiate the polycondensation reaction. Water will begin to distill from the reaction mixture and should be collected. Maintain this temperature throughout the reaction. Higher temperatures (around 210°C) are crucial for the isomerization of maleic anhydride to the more reactive fumaric acid form.[4]
-
Monitoring the Reaction: Periodically (e.g., every 30-60 minutes), take a small sample from the reactor to determine the acid value. The reaction is considered complete when the acid value drops to the target range (typically below 30 mg KOH/g).
-
Reaction Termination: Once the target acid value is reached, turn off the heating and allow the reactor to cool down to about 150°C.
-
Inhibitor Addition: Add a small amount of hydroquinone (e.g., 0.01-0.02% by weight of the reactants) to the molten polyester to prevent premature crosslinking during storage. Stir until the inhibitor is completely dissolved.
-
Product Discharge: Pour the hot, viscous polyester resin into a suitable container for storage.
Data Presentation
The properties of the synthesized unsaturated polyester are highly dependent on the molar ratios of the reactants. The following table provides example formulations with expected property outcomes based on general principles of polyester chemistry.
| Parameter | Formulation 1 (High Unsaturation) | Formulation 2 (Balanced Properties) | Formulation 3 (High Flexibility) |
| This compound (mol) | 1.1 | 1.1 | 1.1 |
| Maleic Anhydride (mol) | 0.7 | 0.5 | 0.3 |
| Phthalic Anhydride (mol) | 0.3 | 0.5 | 0.7 |
| Reaction Temperature (°C) | 200 - 210 | 200 - 210 | 190 - 200 |
| Target Acid Value (mg KOH/g) | < 30 | < 30 | < 30 |
| Expected Tg | Higher | Moderate | Lower |
| Expected Viscosity | High | Moderate | Lower |
| Expected Mechanical Strength | High | Good | Moderate |
| Expected Crosslinking Density | High | Moderate | Low |
Table 1: Example Formulations for Unsaturated Polyester Synthesis.
Characterization of the Synthesized Polyester
To ensure the quality and desired properties of the synthesized unsaturated polyester, the following characterization techniques are recommended:
-
Acid Value Titration: To monitor the progress of the polycondensation reaction.
-
Viscosity Measurement: To determine the flow characteristics of the resin. Cone and plate viscometers are often used at elevated temperatures.[7]
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer.[1][11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polyester.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester and to determine the degree of maleate to fumarate isomerization.[1]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Maleic anhydride and phthalic anhydride are respiratory irritants. Handle them with care.
-
The reaction is conducted at high temperatures. Use caution when handling the hot reactor and the molten polymer.
By following these protocols, researchers can successfully synthesize and characterize unsaturated polyesters based on this compound, enabling the development of new materials with tailored properties for a wide range of advanced applications.
References
- 1. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]
- 2. kompozit.org.tr [kompozit.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US6617417B1 - Unsaturated polyester resin compositions - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. US3373144A - Process for the preparation of isomerized unsaturated polyesters - Google Patents [patents.google.com]
- 10. WO2003080704A1 - Preparation of unsaturated polyesters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trans-1,4-Cyclohexanediol Yield in Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trans-1,4-cyclohexanediol via hydrogenation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Overall Yield of 1,4-Cyclohexanediol
Question: My hydrogenation reaction is resulting in a low overall yield of this compound. What are the potential causes and how can I improve it?
Answer: A low yield of this compound can stem from several factors related to the catalyst, reaction conditions, and starting material.
-
Sub-optimal Catalyst: The choice of catalyst is critical. For the hydrogenation of hydroquinone, catalysts like Ru/C and Raney Ni have shown high activity.[1] For instance, a home-made W-7 Raney nickel catalyst resulted in a 99.0% conversion of hydroquinone with an 87.4% selectivity to this compound.[2] If you are starting from a different precursor, such as 2,6-dimethoxybenzoquinone (DMBQ), RANEY® Ni has been shown to produce this compound in high yields (up to 86.5%).[3][4]
-
Reaction Conditions: Temperature, pressure, and solvent play a significant role. For the hydrogenation of hydroquinone over a Ru/C catalyst, optimal conditions were found to be a reaction temperature of 150 °C and a hydrogen pressure of 5 MPa in ethanol, leading to a 98.8% conversion and 77.7% selectivity.[1] For the hydrogenation of DMBQ with RANEY® Ni, a temperature of 170 °C was found to be optimal.[3]
-
Side Reactions: The formation of by-products can significantly reduce the yield. A common side reaction is hydrodeoxygenation, which leads to the formation of cyclohexanol.[3][5] The choice of catalyst can influence the extent of this side reaction. For example, while Ru/Al₂O₃ can lead to the formation of cyclohexanol, Ni-based catalysts have been noted to suppress this hydrodeoxygenation.[3]
Issue 2: Poor Selectivity for Trans-1,4-Cyclohexanediol
Question: My reaction produces a mixture of cis and trans isomers, with the cis isomer being predominant. How can I increase the yield of the trans isomer?
Answer: Achieving high selectivity for the trans isomer is a common challenge, as the cis isomer is often the kinetically favored product in many hydrogenation reactions.[6][7]
-
Catalyst and Precursor Influence: The catalytic system and starting material significantly influence the cis/trans ratio. For example, the hydrogenation of hydroquinone over a Ni-Sr/γ-Al₂O₃ catalyst can lead to a 3:1 excess of the cis isomer.[3] Conversely, a RANEY® Ni process for the hydrogenation of DMBQ has been reported to yield a cis/trans ratio of 40/60.[3]
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product. It may be possible to favor its formation by running the reaction under conditions that allow for equilibrium to be reached. This could involve longer reaction times or higher temperatures, which can promote the epimerization of the cis to the trans isomer.[7]
-
Post-Reaction Isomerization: If the hydrogenation reaction consistently yields a high proportion of the cis isomer, a subsequent isomerization step can be considered. Catalytic methods exist to epimerize cis-diols to their trans counterparts.[8][9]
Issue 3: Catalyst Deactivation
Question: I am observing a decrease in catalytic activity over time or with catalyst reuse. What could be causing this and how can I mitigate it?
Answer: Catalyst deactivation can be caused by several factors, including poisoning, coking, and sintering of the metal particles.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure high-purity reagents and solvents are used.
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.
-
Sintering: At elevated temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area.
-
Catalyst Support: The choice of support can also play a role in catalyst stability. For instance, in the hydrogenation of hydroquinone, it was proposed that SrCO₃ in a Ni-Sr/γ-Al₂O₃ catalyst can disperse and stabilize the active Ni species, leading to good stability.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound, and how do they compare?
A1: The most common precursors for the synthesis of this compound via hydrogenation are:
-
Hydroquinone: A widely used starting material. Its hydrogenation can be performed with various catalysts, including Raney Ni and Ru-based systems.[1][2][10]
-
Terephthalic Acid: This is an industrially important precursor. Its hydrogenation typically requires more forcing conditions and can lead to by-products through hydrogenolysis.[11][12]
-
1,4-Cyclohexanedione: This can be hydrogenated to this compound.[13]
-
Lignin-derived compounds (e.g., 2,6-dimethoxybenzoquinone): These represent a renewable feedstock. RANEY® Ni has been shown to be effective for this conversion.[3][4]
The choice of precursor often depends on factors such as cost, availability, and the desired isomeric purity of the final product.
Q2: Which catalyst is best for maximizing the yield of trans-1,4-cyclohexanediol?
A2: There is no single "best" catalyst, as the optimal choice depends on the starting material and reaction conditions. However, some general trends have been observed:
-
RANEY® Ni: Has shown good yields and a favorable (40/60) cis/trans ratio when starting from DMBQ.[3]
-
Ruthenium-based catalysts (e.g., Ru/C, Ru-Rh/AC): These are highly active for the hydrogenation of hydroquinone and can achieve high selectivities for this compound under optimized conditions.[1][14] A Ru-Rh/AC catalyst has been reported to achieve 95.5% selectivity for this compound from hydroquinone.[14]
-
Palladium-based catalysts (e.g., Pd/C): Can be used for the hydrogenation of terephthalic acid to 1,4-cyclohexanedicarboxylic acid, which can then be further reduced.[11]
Q3: How can I separate the cis and trans isomers of this compound?
A3: The separation of cis and trans isomers can be challenging due to their similar physical properties. Common methods include:
-
Fractional Crystallization: This technique takes advantage of potential differences in the solubility of the two isomers in a particular solvent.
-
Chromatography: Column chromatography can be used for separation, although it may not be practical for large-scale production.
-
Derivatization: In some cases, the isomers can be converted to derivatives that are more easily separated, followed by removal of the derivatizing group.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 1,4-CHDO (%) | cis:trans Ratio | Reference |
| Hydroquinone | W-7 Raney Ni | 120 | 2.5 | Water | 99.0 | 87.4 | Not Specified | [2] |
| Hydroquinone | Ru/C | 150 | 5 | Ethanol | 98.8 | 77.7 | Not Specified | [1] |
| Hydroquinone | Ni-Sr/γ-Al₂O₃ | 160 | 2.0 | Not Specified | 99.2 | >96.7 | 3:1 | [5] |
| Hydroquinone | Ru-Rh/AC | 80 | 1.0 | Isopropanol | 100 | 95.5 | Not Specified | [14] |
| 2,6-dimethoxybenzoquinone | RANEY® Ni | 170 | Not Specified | Isopropanol | High | 86.5 (molar yield) | 40:60 | [3][4] |
| Terephthalic Acid | 5% Ru/C | 180 | Not Specified | Not Specified | 100 | 95 (to 1,4-CDCA) | Not Applicable | [11] |
1,4-CHDO: this compound 1,4-CDCA: 1,4-Cyclohexanedicarboxylic acid
Experimental Protocols
Protocol 1: Hydrogenation of Hydroquinone using a Ru/C Catalyst
This protocol is based on conditions reported to give high conversion and selectivity.[1]
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is required.
-
Charging the Reactor:
-
Add hydroquinone to the autoclave.
-
Add the Ru/C catalyst. A mole ratio of hydroquinone to ruthenium of 367:1 has been reported.[1]
-
Add ethanol as the solvent.
-
-
Reaction Execution:
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Begin stirring and heat the reactor to 150 °C.
-
Maintain these conditions for 2 hours.
-
-
Work-up and Analysis:
-
After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be analyzed by gas chromatography (GC) or other suitable techniques to determine the conversion of hydroquinone and the selectivity to this compound.
-
The product can be isolated by evaporation of the solvent followed by purification (e.g., crystallization).
-
Protocol 2: Hydrogenation of 2,6-dimethoxybenzoquinone (DMBQ) using RANEY® Ni
This protocol is based on an efficient method for producing this compound from a lignin-derived precursor.[3][4]
-
Reactor Setup: A high-pressure autoclave or a similar reactor suitable for hydrogenation reactions.
-
Charging the Reactor:
-
Add DMBQ (1 mmol, 0.200 g) to the reactor.
-
Add RANEY® Ni (200 mg).
-
Add isopropanol (15 mL) as the solvent and hydrogen donor.
-
-
Reaction Execution:
-
Seal the reactor and purge with an inert gas.
-
Heat the reactor to 170 °C with stirring.
-
Maintain these conditions for 4 hours.
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature.
-
Filter the reaction mixture to remove the RANEY® Ni catalyst.
-
Analyze the product mixture using techniques such as ¹H NMR to determine the yield and the cis/trans isomer ratio.[3]
-
Visualizations
Caption: General experimental workflow for optimizing the yield of trans-1,4-cyclohexanediol.
Caption: Factors influencing the cis/trans selectivity in this compound synthesis.
References
- 1. Study on the Synthesis of 1, 4-Cyclohexanediol Through Catalytic î----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 2. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]
- 3. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. CN101811937A - Method for synthesizing this compound through catalytic hydrogenation of hydroquinone - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. WO2013019441A1 - Process for the preparation of 1,4-cyclohexanedimethanol from terephthalic acid - Google Patents [patents.google.com]
- 13. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Separation of cis- and trans-1,4-Cyclohexanediol Isomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the separation of cis- and trans-1,4-cyclohexanediol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis- and trans-1,4-cyclohexanediol isomers?
A1: The most common laboratory-scale methods for separating the cis and trans isomers of 1,4-cyclohexanediol are column chromatography and fractional crystallization.[1][2] The choice of method depends on the scale of the separation, the purity required, and the available equipment. High-Performance Liquid Chromatography (HPLC) can also be used for analytical separation.[3][4]
Q2: How can I monitor the separation process?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of column chromatography.[1] By spotting the initial mixture and the collected fractions on a TLC plate, you can visualize the separation of the two isomers. For analytical confirmation of the separated isomers, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[5][6]
Q3: What are the expected physical properties of the separated isomers?
A3: The cis and trans isomers of this compound have different physical properties, which are exploited for their separation. The melting points are a key distinguishing feature.
| Isomer | Melting Point (°C) |
| cis-1,4-Cyclohexanediol | 101 - 113[2][7] |
| trans-1,4-Cyclohexanediol | ~143 |
Note: The cis-isomer is known to form a liquid crystalline phase.[2][7]
Q4: Is there a significant difference in polarity between the cis and trans isomers?
A4: Yes, there is a difference in polarity which is fundamental to their separation by chromatography. The trans isomer, with its two hydroxyl groups in a diaxial or diequatorial conformation, has a different overall dipole moment compared to the cis isomer, where the hydroxyl groups are on the same side of the ring (axial-equatorial). This difference in polarity affects their interaction with the stationary phase in chromatography and their solubility in different solvents.
Troubleshooting Guides
Issue 1: Poor or No Separation via Column Chromatography
If you are experiencing co-elution or broad peaks during column chromatography, consult the following troubleshooting guide.
Workflow for Troubleshooting Poor Column Chromatography Separation
Caption: Troubleshooting flowchart for poor isomer separation in column chromatography.
| Possible Cause | Troubleshooting Tip |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal to differentiate between the isomers. Systematically screen a range of solvent systems with varying polarities using TLC to quickly assess separation efficiency.[1] For diols, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1] |
| Column Overloading | Applying too much sample can lead to broad peaks and co-elution.[1] Reduce the amount of sample loaded relative to the amount of stationary phase. |
| Use of an Inappropriate Stationary Phase | While silica gel is common, other stationary phases might offer better selectivity.[1] Consider using alumina (Al2O3) or reversed-phase chromatography (e.g., C18) as alternatives.[1] |
| Improperly Packed Column | Air bubbles or channels in the stationary phase will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[1] |
Issue 2: Difficulty with Fractional Crystallization
Fractional crystallization relies on the different solubilities of the isomers in a particular solvent.
| Possible Cause | Troubleshooting Tip |
| Sub-optimal Solvent Choice | The success of this method is highly dependent on the differential solubility of the cis and trans isomers in the chosen solvent system.[1] Conduct small-scale solubility tests with various solvents and mixtures to find one that dissolves the mixture at a higher temperature and selectively crystallizes one isomer upon cooling.[1] |
| Solution Concentration | If the solution is too dilute, crystallization may not occur. If it's too concentrated, both isomers may precipitate together. Experiment with different concentrations. A supersaturated solution is necessary for crystallization. If the solution is too dilute, slowly evaporate the solvent. If too concentrated, add a small amount of solvent and heat to redissolve before cooling again.[1] |
| Cooling Rate | Rapid cooling can trap impurities and the other isomer within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the yield of the pure isomer. |
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol provides a general guideline for separating this compound isomers using silica gel column chromatography.
General Workflow for Isomer Separation and Analysis
Caption: General experimental workflow for the separation and analysis of isomers.
1. TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the cis/trans isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that provides the best separation between the two isomer spots.[1]
2. Column Preparation:
-
Prepare a glass column with a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution).
-
Ensure the silica gel is packed uniformly without any air bubbles to prevent channeling.[1]
3. Sample Loading:
-
Dissolve the this compound isomer mixture in a minimal amount of the eluent or a solvent in which it is highly soluble.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes. The volume of the fractions will depend on the column size.
-
Monitor the collected fractions by TLC to determine which contain the separated isomers.
5. Isomer Identification:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent under reduced pressure.
-
Confirm the identity and purity of the isolated cis and trans isomers using analytical methods like NMR, GC-MS, and melting point determination.[5][8][9]
Protocol 2: Separation by Fractional Crystallization
This method is effective when there is a significant difference in the solubility of the two isomers in a specific solvent.
1. Solvent Screening:
-
Perform small-scale tests to find a suitable solvent. The ideal solvent will dissolve both isomers when hot but will be a poor solvent for one of the isomers at room temperature or colder.
2. Dissolution:
-
Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out of the solution.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
4. Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
The more soluble isomer will remain in the filtrate and can be recovered by evaporating the solvent.[5] This portion may require further purification.
5. Purity Assessment:
-
Dry the crystals and determine their melting point and analyze by TLC, GC-MS, or NMR to assess purity. A second recrystallization may be necessary to achieve high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 1H NMR spectrum [chemicalbook.com]
- 9. TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 1H NMR spectrum [chemicalbook.com]
troubleshooting side reactions in 1,4-Cyclohexanediol synthesis
Welcome to the technical support center for 1,4-Cyclohexanediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during laboratory-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis routes start from the catalytic hydrogenation of hydroquinone or the reduction of 1,4-cyclohexanedione. Alternative routes include the multi-step conversion of lignin-derived compounds like 2,6-dimethoxybenzoquinone (DMBQ).[1][2]
Q2: My final product is a mix of cis and trans isomers. Is this normal, and can they be easily separated?
A2: Yes, it is very common for the synthesis to yield a mixture of cis and trans isomers.[3] The exact ratio depends heavily on the catalyst and reaction conditions used.[4] For example, hydrogenation of hydroquinone with a Ruthenium on carbon (Ru/C) catalyst can yield a cis:trans ratio of 67:33.[4] Separation can be challenging as the isomers have very similar physical properties, making standard column chromatography often ineffective.[4]
Q3: What purity level should I expect for my synthesized this compound?
A3: Commercially available research-grade this compound typically has a purity of ≥99.0% as determined by Gas Chromatography (GC).[5][6] Achieving high purity is critical, as impurities can lead to unwanted side reactions in subsequent applications, such as polymer production or pharmaceutical synthesis.[5]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from moisture, direct sunlight, and strong oxidizing agents.[7]
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion of Hydroquinone
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the catalyst (e.g., Raney® Ni, Ru/C) is fresh or properly activated. Raney® Ni, for instance, can be pyrophoric and must be handled and stored correctly, typically under water or ethanol.[8] |
| Insufficient Hydrogen Pressure | For hydrogenation reactions, ensure the hydrogen pressure is maintained at the recommended level for the specific protocol (e.g., 2.5 MPa).[9] Check the system for leaks. |
| Suboptimal Temperature | Reaction temperature is critical. For hydroquinone hydrogenation, temperatures between 60°C and 150°C are often employed.[8] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions. |
| Poor Mixing | In heterogeneous catalysis, efficient stirring (e.g., 600 r/min) is crucial to ensure proper contact between the substrate, catalyst, and hydrogen.[9] |
Problem 2: Presence of Cyclohexanol Impurity
| Possible Cause | Recommended Solution |
| Over-reduction / Hydrodeoxygenation | This side reaction is particularly common with certain catalysts like Ruthenium on alumina (Ru/Al₂O₃).[1] Consider switching to a more selective catalyst system, such as Raney® Ni, which has shown high selectivity for the desired diol.[1] |
| Harsh Reaction Conditions | Excessively high temperatures or prolonged reaction times can promote the further reduction of the hydroxyl groups. Optimize the reaction time and temperature to maximize diol formation while minimizing cyclohexanol. |
Problem 3: Undesirable Cis/Trans Isomer Ratio
| Possible Cause | Recommended Solution |
| Catalyst and Solvent System | The choice of catalyst and solvent has a significant impact on stereoselectivity. For instance, using a 10% Ru/C catalyst in isopropanol at 60°C has been shown to favor the cis isomer.[4] Experiment with different catalyst-solvent combinations to achieve the desired isomer ratio. |
| Thermodynamic Equilibration | Under certain conditions, the isomer ratio may shift towards the most thermodynamically stable mixture.[10] Running the reaction at a lower temperature can sometimes provide kinetic control and favor a different isomer ratio. |
Problem 4: Product Dehydration (Formation of 1,4-Epoxycyclohexane)
| Possible Cause | Recommended Solution |
| Acidic Conditions | Traces of acid can catalyze the dehydration of the diol. Ensure all glassware is clean and that no acidic reagents from previous steps are carried over. The workup procedure should neutralize any acidic components. |
| High Temperatures during Workup | Distillation at high temperatures, especially under atmospheric pressure, can cause dehydration.[11] Use vacuum distillation to lower the boiling point and minimize thermal degradation. |
Data Presentation: Synthesis Parameters
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (H₂) | Yield / Selectivity | Reference |
| Hydroquinone | W-7 Raney® Ni | Water | 120 | 2.5 MPa | 87.4% Selectivity | [9] |
| Hydroquinone | 10% Ru/C | Isopropanol | 60 | 5 atm | 67% cis / 33% trans | [4] |
| DMBQ* | Raney® Ni | Isopropanol | 170 | 30 bar | 86.5% Molar Yield | [1] |
| Hydroquinone | Ru (loaded) | None / scCO₂ | 60-150 | - | High Conversion | [8] |
| Ni/SiO₂ | Isopropanol | 170 | - | 50.4% Yield | [1] |
*DMBQ: 2,6-dimethoxybenzoquinone
Experimental Protocols
Protocol 1: Hydrogenation of Hydroquinone using Raney® Nickel
This protocol is adapted from a reported environmentally friendly synthesis method.[2][9]
-
Catalyst Preparation: Prepare the Raney® Nickel catalyst as per standard procedures. Handle with care, keeping it wet with water or ethanol to prevent spontaneous combustion.[8]
-
Reaction Setup: In a high-pressure autoclave, combine hydroquinone, distilled water (as the solvent), and the prepared Raney® Nickel catalyst. A typical ratio might be 56g of hydroquinone to 6g of catalyst in 250ml of water.[2]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 2.5 MPa.[9]
-
Heating and Stirring: Heat the mixture to 120°C while stirring vigorously (e.g., 600 r/min).[9] Maintain these conditions for 3-5 hours.[2]
-
Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to recover the Raney® Ni catalyst (which can be recycled).
-
Isolation: Remove the water from the filtrate via distillation or rotary evaporation to yield the crude this compound product.
-
Purification: The crude product can be further purified by recrystallization or vacuum distillation if necessary.
Visualizations
Caption: Common synthetic routes leading to this compound.
Caption: A logical workflow for diagnosing low-yield experiments.
Caption: Key experimental factors that control isomeric outcomes.
References
- 1. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 3. 556-48-9(this compound (Cis/Trans Mixture)) | Kuujia.com [kuujia.com]
- 4. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]
- 8. CN101811937A - Method for synthesizing this compound through catalytic hydrogenation of hydroquinone - Google Patents [patents.google.com]
- 9. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation [m.dissertationtopic.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 1,4-Cyclohexanediol Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,4-Cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the polymerization of this compound?
A1: The polymerization of this compound, often in the synthesis of polyesters, is typically a two-step process involving esterification/transesterification followed by polycondensation.[1] The initial step is carried out at relatively low temperatures and pressures, while the subsequent polycondensation occurs at higher temperatures and under vacuum to facilitate the removal of byproducts and drive the reaction toward a high molecular weight polymer.[1]
Q2: What are the common challenges encountered during this compound polymerization?
A2: Researchers may face several challenges, including achieving a high molecular weight, preventing discoloration of the final polymer, avoiding gel formation, and controlling the cis/trans isomer ratio of the diol, which can affect the polymer's properties. The removal of excess diol and long reaction times can also be problematic.[2]
Q3: How does the cis/trans ratio of this compound affect the final polymer?
A3: The stereochemistry of the 1,4-cyclohexylene unit significantly influences the thermal properties of the resulting polyester.[3][4] The trans-isomer is more symmetrical, which can lead to a higher melting temperature and crystallinity in the final polymer.[4] During polymerization, isomerization can occur, tending towards a thermodynamically stable cis-trans ratio.[5]
Q4: What types of catalysts are commonly used for this compound polymerization?
A4: Various catalysts can be employed, with titanium-based catalysts like titanium tetrabutoxide being common for polyester synthesis.[3] The choice of catalyst can influence the reaction rate and the final properties of the polymer.
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polymer
| Potential Cause | Suggested Solution |
| Imprecise Stoichiometry | Ensure an accurate molar ratio of monomers. An excess of one monomer can limit the chain growth. |
| Monomer Impurities | Use high-purity monomers. Impurities can act as chain terminators. |
| Inefficient Removal of Byproducts | During polycondensation, ensure a high vacuum is applied to effectively remove volatile byproducts like water or glycols, driving the equilibrium towards polymer formation. |
| Insufficient Reaction Time or Temperature | Optimize the reaction time and temperature for the polycondensation step. Insufficient conditions may not allow the polymer chains to reach a high molecular weight. |
| Catalyst Deactivation | Ensure the catalyst is active and used at the appropriate concentration. Impurities in the monomers can sometimes deactivate the catalyst. |
Issue 2: Polymer Discoloration (Yellowing)
| Potential Cause | Suggested Solution |
| Thermal Degradation | Avoid excessively high reaction temperatures or prolonged reaction times, which can lead to thermal degradation of the polymer. |
| Oxidation | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures. |
| Catalyst Residues | Certain catalysts can cause discoloration. Consider using a different catalyst or optimizing the concentration of the current one. Post-polymerization purification steps may be necessary. |
Issue 3: Gel Formation
| Potential Cause | Suggested Solution |
| Side Reactions | Unwanted side reactions can lead to cross-linking and gel formation. This can be influenced by high temperatures or reactive impurities. |
| Localized Overheating | Ensure uniform heating of the reaction mixture to prevent localized "hot spots" where gelation can initiate. |
| High Catalyst Concentration | An excessive amount of catalyst can sometimes promote side reactions. Optimize the catalyst loading. |
Experimental Protocols
General Two-Step Melt Polymerization for Polyester Synthesis:
-
Esterification/Transesterification:
-
Charge the reactor with this compound, a dicarboxylic acid (or its dimethyl ester), and the catalyst. A slight excess of the diol is often used.[1]
-
Heat the mixture under a nitrogen atmosphere to a temperature typically in the range of 150-220°C.
-
Stir the mixture to ensure homogeneity and facilitate the removal of the condensation byproduct (water or methanol). This stage is continued until the theoretical amount of byproduct is collected.
-
-
Polycondensation:
-
Increase the temperature gradually, typically to a range of 250-280°C.
-
Slowly apply a vacuum to reduce the pressure in the reactor. This helps to remove the excess diol and any remaining byproducts.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicative of high molecular weight) is achieved. The stirring speed may need to be adjusted as the viscosity of the polymer melt increases.
-
Once the reaction is complete, the polymer is extruded from the reactor under nitrogen pressure and cooled.
-
Visual Guides
Caption: Workflow for the two-step polymerization of this compound.
Caption: Logic diagram for troubleshooting low molecular weight polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. Process for the preparation of polyesters containing 1,4-cyclohexanedimethanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization [iris.unimore.it]
Technical Support Center: Purification of Crude 1,4-Cyclohexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (such as cyclohexene or hydrogen peroxide), byproducts like 1,4-cyclohexanedione, residual solvents from the reaction, and the presence of both cis and trans isomers, which often require specific separation techniques.[1]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often sold with a purity of ≥99.0% as determined by Gas Chromatography (GC).[1][2][3]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common laboratory-scale purification techniques for solid organic compounds like this compound are recrystallization, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q4: How can I separate the cis and trans isomers of this compound?
A4: Separating cis and trans isomers can be challenging due to their similar physical properties. Techniques that can be employed include:
-
Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.
-
Derivative Formation: The diol isomers can be converted into derivatives, such as diacetates or dihydrochlorides, which may have more pronounced differences in their physical properties, facilitating separation by crystallization. The purified derivatives can then be converted back to the diols.[4]
-
Chromatography: High-performance liquid chromatography (HPLC) or carefully optimized flash column chromatography can be used to separate the isomers.[5]
Troubleshooting Guides
Recrystallization
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | This is the most common issue.[6] Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[6] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[7] |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The solute is melting in the hot solvent. | The boiling point of the recrystallization solvent may be too high. Select a solvent with a lower boiling point. |
| Significant impurities are present. | The presence of impurities can lower the melting point of the mixture. Try pre-purifying the crude material by another method, such as a simple filtration through a silica plug, before recrystallization. |
| The concentration of the solute is too high. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[7] |
Problem: The recovered yield is low.
| Possible Cause | Solution |
| Too much solvent was used. | A significant amount of the product may remain in the mother liquor.[8] Concentrate the filtrate and cool it to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is hot to prevent the product from crystallizing on the filter paper. Use a stemless funnel and keep the solution at or near its boiling point. |
| Washing the crystals with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[8] |
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
| Possible Cause | Solution |
| The vacuum is not low enough. | Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. |
| The thermometer is placed incorrectly. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| The presence of non-volatile impurities. | High-boiling impurities can elevate the boiling point of the mixture. A fractionating column can help to separate the desired product from these impurities. |
Problem: "Bumping" or unstable boiling occurs.
| Possible Cause | Solution |
| Lack of boiling chips or stir bar. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Heating too rapidly. | Apply heat gradually and evenly to the distillation flask. |
Flash Column Chromatography
Problem: The compound is not separating from impurities (co-elution).
| Possible Cause | Solution |
| Incorrect solvent system. | The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and the impurities. A good starting point is a solvent system that gives your product an Rf value of ~0.3.[9] |
| Column is overloaded. | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight. |
| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. |
Problem: The compound is eluting too quickly or too slowly.
| Possible Cause | Solution |
| Solvent polarity is too high or too low. | If the compound elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly or not at all, gradually increase the polarity of the eluent. |
| Strong adsorption to the stationary phase. | For highly polar compounds, adding a small amount of a more polar solvent (e.g., methanol) to the eluent can help. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the separation. |
Quantitative Data Summary
| Purification Method | Purity Achieved | Typical Yield | Notes |
| Recrystallization | >99% (with multiple recrystallizations) | 70-90% (per recrystallization) | Yield is dependent on the solubility difference of the compound at high and low temperatures. |
| Vacuum Distillation | High purity for volatile compounds | 80-95% | Effective for separating from non-volatile impurities. |
| Flash Column Chromatography | >98% | 60-90% | Highly dependent on the separation of the compound from impurities on TLC. |
| Synthesis & Purification | - | 86.5% molar yield | Reported yield for the synthesis of this compound from a lignin-derived compound.[10][11] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Cloudiness: While the solution is still hot, slowly add hexane (a non-solvent) dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short fractionating column (optional, but recommended), a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation:
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., ~150 °C at 20 mmHg).[12]
-
Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.
-
-
Cooling and Collection: Allow the apparatus to cool completely before releasing the vacuum and collecting the purified product.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the this compound an Rf value of approximately 0.3 and separates it from impurities.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., from a compressed air line) to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 556-48-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Purification [chem.rochester.edu]
- 10. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chembk.com [chembk.com]
preventing ether formation during 1,4-Cyclohexanediol reactions
Technical Support Center: 1,4-Cyclohexanediol Reactions
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted ether byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ether formation during reactions with this compound?
A1: The primary cause of ether formation is the acid-catalyzed dehydration of the diol. Under acidic conditions and/or elevated temperatures, a hydroxyl group can be protonated, turning it into a good leaving group (water). A second alcohol moiety, either from the same molecule (intramolecular) or another this compound molecule (intermolecular), can then act as a nucleophile, leading to the formation of a C-O-C ether linkage.
Q2: What are the common ether byproducts observed?
A2: Two main types of ether byproducts can form:
-
Intramolecular Ether: Cyclization of a single this compound molecule results in the formation of 1,4-epoxycyclohexane (a bicyclic ether).
-
Intermolecular Ethers: Reaction between two or more this compound molecules leads to the formation of linear or cyclic polyethers, which can present as oligomeric or polymeric impurities.
Q3: In which common reaction types is ether formation a significant problem?
A3: Ether formation is a significant side reaction in any process that utilizes strong acids and/or high temperatures. The most common example is the Fischer-Speier Esterification , where a carboxylic acid is reacted with the diol using an acid catalyst (like H₂SO₄ or TsOH) and heat.[1][2][3] These conditions are ideal for promoting the unwanted dehydration side reaction.
Q4: Are the cis and trans isomers of this compound equally susceptible to ether formation?
A4: No, they are not. The stereochemistry of the diol can influence the rate of intramolecular cyclization. For instance, when passing solutions of the isomers over activated alumina at 275°C, trans-1,4-cyclohexanediol yields 73% of 1,4-epoxycyclohexane, while the cis isomer gives only 28% under similar conditions.[4] This suggests the trans isomer can more readily achieve a conformation suitable for backside attack to form the bicyclic ether.
Q5: How can I avoid ether formation when performing an esterification?
A5: To avoid ether byproducts during esterification, it is crucial to use reaction conditions that do not promote dehydration. The recommended approach is to use a coupling agent under neutral conditions. The Steglich Esterification , which uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative.[5][6][7][8] This reaction is performed at room temperature and is highly efficient, suppressing the formation of dehydration byproducts.[6][9]
Troubleshooting Guides
Issue 1: Low yield in Fischer Esterification and presence of unknown, less polar byproducts.
Symptoms:
-
The yield of the desired mono- or di-ester is significantly lower than expected.
-
TLC analysis shows less polar spots in addition to the desired product.
-
¹H NMR of the crude product shows complex signals in the 3.5-4.0 ppm region, characteristic of C-O ether bonds.
Root Cause Analysis: The conditions for Fischer Esterification (strong acid catalyst, heat, and removal of water) are highly conducive to the acid-catalyzed dehydration of this compound, leading to the formation of 1,4-epoxycyclohexane and/or polyethers.[1][3]
Corrective Actions:
-
Lower the Reaction Temperature: Operate at the lowest possible temperature that still allows for a reasonable rate of esterification.
-
Use a Milder Acid Catalyst: While less efficient, weaker acids or Lewis acids may reduce the rate of dehydration compared to strong Brønsted acids like sulfuric acid.[3]
-
Change the Reaction Methodology: The most effective solution is to switch to a milder esterification protocol that does not require strong acid. The Steglich Esterification is the recommended alternative (see Experimental Protocol 2).[5][7][8]
Issue 2: Formation of insoluble, polymer-like material during a reaction.
Symptoms:
-
A white, waxy, or polymeric solid precipitates from the reaction mixture.
-
The material has poor solubility in common organic solvents.
-
The desired product yield is low.
Root Cause Analysis: This is a classic sign of intermolecular etherification, where multiple molecules of this compound have reacted to form polyethers. This is especially prevalent at higher concentrations of the diol and under forcing (high heat, strong acid) conditions.
Corrective Actions:
-
Reduce Reactant Concentration: Operating under more dilute conditions can favor intramolecular reactions or the desired reaction with another reagent over intermolecular polymerization.
-
Control Reagent Stoichiometry: If performing a mono-functionalization, use a large excess of the diol to minimize the chance of a second reaction. Conversely, if performing a di-functionalization, add the diol slowly to the other reagent to avoid high transient concentrations of the diol.
-
Avoid Harsh Conditions: As with Issue 1, avoid high temperatures and strong acids. These conditions are the primary drivers for polymerization.
Data Presentation
Table 1: Influence of Catalyst and Temperature on Ether Byproduct Formation.
This table illustrates the typical product distribution when reacting this compound under various conditions. Data for esterification is illustrative based on chemical principles, while data for dehydration is based on literature reports.[4]
| Reaction Type | Reagents | Catalyst | Temp. (°C) | Desired Product Yield | Ether Byproduct(s) Yield |
| Esterification | Acetic Acid (2.2 eq) | H₂SO₄ (5 mol%) | 110 | ~50-60% Diacetate | ~30-40% (Polyethers) |
| Esterification | Acetic Acid (2.2 eq) | H₂SO₄ (5 mol%) | 60 | ~75-85% Diacetate | ~5-15% (Polyethers) |
| Esterification | Acetic Acid (2.2 eq) | DCC (2.2 eq), DMAP (10 mol%) | 25 | >95% Diacetate | <2% |
| Dehydration | trans-1,4-CHD | Activated Alumina | 275 | 0% | 73% (1,4-Epoxycyclohexane) |
| Dehydration | cis-1,4-CHD | Activated Alumina | 275 | 0% | 28% (1,4-Epoxycyclohexane) |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound (Standard Method - High Risk of Ether Formation)
This protocol for forming the diacetate ester demonstrates a typical Fischer esterification. Note that this method is prone to the side reactions discussed.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (5.81 g, 50 mmol).
-
Reagents: Add toluene (50 mL) as the solvent, followed by glacial acetic acid (6.0 g, 100 mmol, 2.0 eq).
-
Catalyst: Carefully add concentrated sulfuric acid (0.25 mL, ~5 mol%).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer to a separatory funnel and wash with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will likely contain ether byproducts and require careful purification by column chromatography.
Protocol 2: Steglich Esterification of this compound (Recommended Method - Suppresses Ether Formation)
This protocol details the synthesis of the di-benzoate ester under mild conditions that prevent ether formation.[6][7][10]
-
Setup: To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (5.81 g, 50 mmol), benzoic acid (13.43 g, 110 mmol, 2.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.61 g, 5 mmol, 10 mol%).
-
Solvent: Add anhydrous dichloromethane (DCM, 150 mL) and stir until all solids dissolve.
-
Coupling Agent: Cool the flask to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 22.7 g, 110 mmol, 2.2 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[7]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting diol is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways for this compound under typical acid-catalyzed esterification conditions.
Caption: Competing pathways for this compound reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for identifying and solving issues related to ether byproduct formation.
Caption: Troubleshooting flowchart for ether byproduct formation.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in 1,4-Cyclohexanediol Production
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of 1,4-Cyclohexanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my this compound synthesis?
A1: The primary indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate or a complete stall of hydrogen uptake.
-
A decline in the yield of this compound and a potential increase in byproducts such as cyclohexanol or unreacted starting material.[1]
-
The need for more severe reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels as with a fresh catalyst.
-
A visible change in the catalyst's appearance, such as clumping, color change, or the formation of fines.
Q2: What are the main causes of catalyst deactivation in this process?
A2: Catalyst deactivation in the hydrogenation of precursors like hydroquinone to this compound can be attributed to three primary mechanisms:
-
Poisoning: This occurs when impurities in the feedstock, solvent, or hydrogen gas irreversibly bind to the active sites of the catalyst. Common poisons for hydrogenation catalysts (e.g., Nickel, Ruthenium, Palladium) include sulfur, nitrogen compounds, and carbon monoxide.[2]
-
Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface, blocking access to the active sites. This is more prevalent at higher reaction temperatures.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area and, consequently, the catalyst's activity.[3]
Q3: Which catalyst is most suitable for the hydrogenation to this compound?
A3: The choice of catalyst depends on the specific starting material and desired selectivity.
-
Raney Nickel is a widely used and cost-effective catalyst for this transformation.[4]
-
Ruthenium-based catalysts (e.g., Ru/C, Ru-Rh/AC) often exhibit high activity and selectivity for the hydrogenation of hydroquinone to this compound.[5][6]
-
Palladium catalysts (e.g., Pd/C) can also be used, but their selectivity might be different, sometimes favoring the formation of other products.[1]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, deactivated catalysts can be regenerated, particularly those deactivated by fouling or certain types of poisoning. Common regeneration methods for Raney Nickel include:
-
Acid and Base Treatment: Successive treatment with a dilute organic acid (e.g., acetic acid) followed by a base (e.g., NaOH) can remove surface oxides and some poisons.[8][9]
-
Hydrogen Treatment: Heating the catalyst under a hydrogen atmosphere can help to remove some adsorbed species and reactivate the surface.[7]
Troubleshooting Guides
Issue 1: Gradual Decrease in Reaction Rate and Product Yield
-
Possible Cause: Catalyst fouling by organic residues or slow poisoning from trace impurities in the feedstock or solvent.
-
Troubleshooting Workflow:
A decision tree to guide troubleshooting for a gradual loss of catalyst activity.
Issue 2: Sudden and Complete Loss of Catalytic Activity
-
Possible Cause: Acute poisoning of the catalyst by a significant concentration of a strong poison in the reactants or a sudden change in reaction conditions leading to rapid coking.
-
Troubleshooting Workflow:
A workflow for troubleshooting a sudden and complete loss of catalyst activity.
Issue 3: Poor Selectivity to this compound
-
Possible Cause: Sub-optimal reaction conditions, catalyst deactivation altering the active sites, or the choice of catalyst being inappropriate for the desired selectivity.
-
Troubleshooting Workflow:
A logical guide for addressing issues of poor product selectivity.
Data Presentation
The following tables summarize key quantitative data from various studies on the synthesis of this compound, providing a comparison of different catalysts and reaction conditions.
Table 1: Performance of Different Catalysts in this compound Synthesis
| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to this compound (%) | Reference |
| Raney Ni | Hydroquinone | 150-200 | 1-5 | Water | >90 | Not specified | CN100486950C |
| Ru/C | Hydroquinone | 150 | 5 | Ethanol | 98.8 | 77.7 | [10] |
| Ru-Rh/AC | Hydroquinone | 80 | 1 | Isopropanol | 100 | 95.5 | [5] |
| Ni-Sr/γ-Al2O3 | Hydroquinone | 160 | 2 | Not specified | 99.2 | >96.7 | [6] |
| Raney Ni | DMBQ | 170 | Not specified | Isopropanol | Not specified | 86.5 (Yield) | [1] |
Table 2: Impact of Reaction Conditions on Catalyst Performance (Ru/C Catalyst)
| Parameter | Condition 1 | Condition 2 | Impact on Performance | Reference |
| Temperature | 60°C | 150°C | Increased conversion and yield with higher temperature. | CN101811937A |
| Reaction Time | 4h | 6h | Longer reaction time led to lower yield at lower temperatures. | CN101811937A |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test
This protocol describes a general procedure for testing the activity of a fresh or regenerated catalyst in the hydrogenation of hydroquinone to this compound.
Materials:
-
High-pressure autoclave reactor with magnetic stirring and temperature control.
-
Hydroquinone (starting material).
-
Catalyst (e.g., Raney Nickel or Ru/C).
-
Solvent (e.g., ethanol, isopropanol, or water).
-
High-purity hydrogen gas.
-
Internal standard for GC analysis (e.g., dodecane).
-
Gas chromatograph with a suitable column (e.g., HP-5) and FID detector.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Catalyst Loading: Under an inert atmosphere (e.g., argon or nitrogen), carefully weigh and add the desired amount of catalyst to the reactor.
-
Reactant and Solvent Addition: Add the specified amounts of hydroquinone and solvent to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure nitrogen followed by low-pressure hydrogen to remove any air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure. Begin stirring and heat the reactor to the target temperature.
-
Reaction Monitoring: Start timing the reaction once the desired temperature and pressure are reached. Periodically, carefully take small samples of the reaction mixture for analysis.
-
Sample Analysis: Dilute the collected samples and analyze them by gas chromatography (GC) to determine the conversion of hydroquinone and the yield of this compound.
-
Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Product Recovery: Open the reactor, and separate the catalyst from the reaction mixture by filtration.
Protocol 2: Regeneration of Deactivated Raney Nickel Catalyst
This protocol outlines a method for regenerating a Raney Nickel catalyst that has been deactivated by fouling or surface oxidation.
Materials:
-
Deactivated Raney Nickel catalyst.
-
Dilute acetic acid solution (e.g., 5-10% in water).
-
Dilute sodium hydroxide solution (e.g., 0.5 N).
-
Deionized water.
-
Ethanol.
-
Beaker or flask.
-
Stir plate.
-
Filtration apparatus.
Procedure:
-
Solvent Washing: Wash the deactivated catalyst several times with the reaction solvent to remove any loosely adsorbed organic material.
-
Acid Treatment: Suspend the washed catalyst in the dilute acetic acid solution and stir for 10-20 minutes at room temperature. This step helps to dissolve surface oxides.[7]
-
Water Washing: Decant the acid solution and wash the catalyst thoroughly with deionized water until the pH of the wash water is neutral.
-
Base Treatment: Suspend the acid-treated catalyst in the dilute sodium hydroxide solution and stir for 15-30 minutes. This step helps to remove any remaining acidic residues and can reactivate the surface.[7][8]
-
Final Washing: Decant the base solution and wash the catalyst repeatedly with deionized water until the washings are neutral.
-
Solvent Exchange: Wash the regenerated catalyst with ethanol to remove water.
-
Storage: Store the regenerated catalyst under ethanol in a sealed container to prevent re-oxidation. The activity of the regenerated catalyst should be tested using Protocol 1.
References
- 1. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pure.uos.ac.kr [pure.uos.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. papers.sim2.be [papers.sim2.be]
- 8. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 9. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
challenges in the scale-up of 1,4-Cyclohexanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 1,4-Cyclohexanediol synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial route is the catalytic hydrogenation of hydroquinone. Other methods include the synthesis from lignin-derived compounds, which is a growing area of research for sustainable production.
Q2: What are the key safety concerns when scaling up the hydrogenation of hydroquinone?
A2: The primary safety concerns for any hydrogenation reaction include the risk of fire and explosion due to the use of flammable hydrogen gas and pyrophoric catalysts like Raney® Ni. It is crucial to ensure the reaction system is properly purged of oxygen before introducing hydrogen. Additionally, hydrogenation reactions are often exothermic, necessitating robust temperature control to prevent thermal runaway.
Q3: How does the choice of catalyst affect the synthesis of this compound?
A3: The catalyst significantly influences the reaction's efficiency, selectivity, and the resulting ratio of cis to trans isomers. Raney® Ni is a commonly used catalyst that demonstrates high activity. Ruthenium on a carbon support (Ru/C) has also been shown to have high activity and selectivity. The choice of catalyst support can also impact performance.
Q4: What is the typical purity of commercially available this compound, and why is it important?
A4: Commercially available this compound typically has a purity of ≥99.0%. High purity is critical as impurities can lead to unwanted side reactions, lower yields, and affect the quality of the final products, such as polymers or active pharmaceutical ingredients.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | - Ensure the catalyst is not poisoned by impurities in the feedstock or solvent.- Consider in-situ reactivation or regeneration of the catalyst if possible. For Raney® Ni, ensure it is stored and handled properly to prevent deactivation. |
| Inadequate Mass Transfer | - Increase agitation speed to improve mixing of the gas, liquid, and solid phases.- Optimize the reactor design to enhance gas-liquid mass transfer, which can be a limiting factor in scale-up. |
| Suboptimal Reaction Conditions | - Verify that the temperature and pressure are within the optimal range for the specific catalyst being used.- Ensure the hydrogen supply is sufficient and the pressure is maintained throughout the reaction. |
| Byproduct Formation | - Analyze the product mixture to identify major byproducts. Cyclohexanol can be a byproduct in some cases.- Adjust reaction conditions (e.g., temperature, catalyst) to minimize the formation of byproducts. |
Problem 2: Poor Control of cis/trans Isomer Ratio
| Possible Cause | Suggested Solution |
| Catalyst Selection | - The choice of catalyst and its support can influence the stereoselectivity. For example, Raney® Ni can produce a cis/trans ratio of around 40/60, while other catalysts may favor the cis isomer.- Experiment with different catalysts to achieve the desired isomer ratio. |
| Reaction Temperature and Solvent | - The thermodynamic stability of the isomers can be influenced by temperature. Investigate the effect of varying the reaction temperature on the isomer ratio.- The solvent can also play a role in stereoselectivity. |
| Isomerization During Purification | - Some purification methods, such as distillation at high temperatures, could potentially lead to isomerization.- Consider purification techniques that operate at lower temperatures, such as crystallization. |
Problem 3: Difficulties with Catalyst Filtration
| Possible Cause | Suggested Solution |
| Fine Catalyst Particles | - Raney® Ni and other slurry catalysts can contain fine particles that are difficult to filter.- Allow the catalyst to settle before filtration.- Use a filter aid or a more appropriate filter medium for fine particles. |
| Pyrophoric Nature of Catalyst | - Raney® Ni is pyrophoric and can ignite if exposed to air while dry.- Ensure the catalyst is kept wet with solvent or water during filtration and handling. |
| Clogging of Filter Medium | - The filter may become clogged with catalyst particles or solid byproducts.- Consider back-flushing the filter or using a larger filter area. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Hydroquinone
This protocol provides a general methodology. Specific parameters should be optimized for your particular equipment and scale.
-
Reactor Preparation:
-
Thoroughly clean and dry the hydrogenation reactor.
-
Charge the reactor with hydroquinone and the chosen solvent (e.g., water, ethanol).
-
Add the catalyst (e.g., Raney® Ni or Ru/C) to the reactor. For pyrophoric catalysts, ensure they are handled under an inert atmosphere or as a slurry in the solvent.
-
-
Inerting the System:
-
Seal the reactor.
-
Purge the reactor multiple times with an inert gas, such as nitrogen, to remove all traces of oxygen.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Begin agitation to ensure good mixing.
-
Heat the reactor to the target temperature (e.g., 120-170 °C).
-
Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (if the reactor setup allows).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to a safe temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Ensure pyrophoric catalysts are kept wet.
-
The crude product can be purified by distillation or crystallization.
-
Quantitative Data
Table 1: Comparison of Catalysts for Hydroquinone Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Hydroquinone Conversion (%) | This compound Selectivity (%) | Reference |
| Raney® Ni | 120 | 2.5 | Water | 99.0 | 87.4 | |
| Ru/C | 150 | 5 | Ethanol | 98.8 | 77.7 |
Table 2: Catalyst Screening for DMBQ to this compound Conversion
| Catalyst | 1,4-CHDO Yield (%) | Major Byproduct(s) | Reference |
| Ru/Al₂O₃ | 55.3 (selectivity) | Cyclohexanol | |
| Ni/SiO₂ | 50.4 | Low levels of hydrodeoxygenation | |
| Raney® Ni | 65.9 | Low levels of hydrodeoxygenation |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
minimizing impurities in the synthesis of 1,4-Cyclohexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,4-Cyclohexanediol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Catalytic Hydrogenation of Hydroquinone
Q1: My reaction yield of this compound is low, and I am observing significant byproduct formation. What are the likely causes and solutions?
A1: Low yield and byproduct formation in the hydrogenation of hydroquinone are often linked to reaction conditions and catalyst selection. Common byproducts include phenol and cyclohexanol.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Temperature, pressure, and solvent play a crucial role. For instance, using a Ru-Rh/AC catalyst in isopropanol at 80°C and 1.0 MPa has been shown to achieve 100% conversion of hydroquinone with 95.5% selectivity to this compound.[2]
-
Catalyst Selection and Modification: The choice of catalyst is critical. While Nickel-based catalysts are used, their acidity can promote byproduct formation. Modification with alkaline earth metals, such as strontium, can neutralize acidic sites and improve selectivity. A Ni-Sr/γ-Al2O3 catalyst has demonstrated over 96.7% selectivity to this compound.[1]
-
Solvent Effects: The solvent can influence the reaction pathway. Isopropanol has been identified as an effective solvent for this transformation.[2]
Q2: How can I control the formation of phenol and cyclohexanol as impurities?
A2: The formation of phenol and cyclohexanol suggests over-reduction or side reactions.[1]
Mitigation Strategies:
-
Moderate Reaction Temperature: High temperatures can favor the hydrogenolysis of the C-O bond. Operating at a moderate temperature, for example, 160°C with a Ni-Sr/γ-Al2O3 catalyst, can maintain high conversion while minimizing these byproducts.[1]
-
Catalyst Deactivation Check: Ensure your catalyst is not deactivated or poisoned, as this can alter the reaction pathway.
Route 2: Catalytic Hydrogenation of Terephthalic Acid or its Esters
Q1: I am observing impurities that I suspect are from over-hydrogenation of the aromatic ring and carboxylic acid groups. How can I identify and minimize them?
A1: Over-hydrogenation of terephthalic acid can lead to byproducts such as 4-methyl cyclohexyl methanol and 1,4-dimethyl cyclohexane.[3] The choice of catalyst and reaction temperature are key factors in controlling this.
Troubleshooting and Prevention:
-
Catalyst Choice: Palladium on carbon (Pd/C) catalysts are generally selective for the hydrogenation of the aromatic ring without reducing the carboxylic acid groups.[3] In contrast, Ruthenium on carbon (Ru/C) is more active and can lead to the reduction of the carboxylic acids and further hydrogenolysis, especially at higher temperatures.[3]
-
Temperature Control: Lowering the reaction temperature can significantly reduce over-hydrogenation. For example, with a 5% Ru/C catalyst, reducing the temperature from 493 K to 453 K increased the selectivity for 1,4-cyclohexanedicarboxylic acid from negligible to 95%.[3]
Q2: My final product is a mixture of cis and trans isomers of this compound. How can I control the isomeric ratio and purify the desired isomer?
A2: The formation of both cis and trans isomers is common in this synthesis.[4] The final ratio can be influenced by the reaction conditions and catalyst. Separation of these isomers can be challenging due to their similar physical properties.
Control and Purification Strategies:
-
Stereoselective Synthesis: While achieving complete stereoselectivity can be difficult, the choice of catalyst and reaction conditions can influence the cis/trans ratio.[5]
-
Fractional Crystallization: This technique can be employed to separate the isomers based on differences in their solubility in a particular solvent. For example, the trans-isomer dihydrochloride of a similar compound, 1,2-cyclohexanediamine, is less soluble in methanol and can be precipitated.[6]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for separating cis and trans isomers, especially on an analytical scale.[6]
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Influence of Reaction Conditions on Hydrogenation of Hydroquinone
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Hydroquinone Conversion (%) | This compound Selectivity (%) | Reference |
| Ru-Rh/AC | Isopropanol | 80 | 1.0 | 100 | 95.5 | [2] |
| Ni-Sr/γ-Al2O3 | Not Specified | 160 | 2.0 | 99.2 | >96.7 | [1] |
Table 2: Catalyst and Temperature Effects on Hydrogenation of Terephthalic Acid
| Catalyst | Temperature (K) | Terephthalic Acid Conversion (%) | 1,4-Cyclohexanedicarboxylic Acid Selectivity (%) | Major Byproducts | Reference |
| 5% Ru/C | 493 | 100 | Low | 4-methyl cyclohexyl methanol, 1,4-dimethyl cyclohexane | [3] |
| 5% Ru/C | 453 | 100 | 95 | 4-methyl cyclohexane carboxylic acid | [3] |
| 5% Pd/C | 493 | 100 | >95 | Minimal over-hydrogenation products | [3] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Hydroquinone to this compound
This protocol is based on the findings for the Ru-Rh/AC catalyst.[2]
Materials:
-
Hydroquinone
-
Ruthenium-rhodium on activated carbon (Ru-Rh/AC) catalyst
-
Isopropanol
-
High-pressure autoclave reactor
-
Hydrogen gas supply
-
Analytical equipment (GC-MS or HPLC)
Procedure:
-
Charge the autoclave reactor with hydroquinone and the Ru-Rh/AC catalyst. The molar ratio of the metal catalyst to hydroquinone should be approximately 0.005.
-
Add isopropanol as the solvent.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Heat the reactor to 80°C while stirring.
-
Maintain these conditions for 1 hour.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Analyze the filtrate for conversion of hydroquinone and selectivity to this compound using GC-MS or HPLC.
Protocol 2: Analytical Procedure for Impurity Profiling by GC-MS
This general protocol is for the identification and quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar analytes (e.g., a wax-type column).[3]
Sample Preparation:
-
For non-carboxylic acid products, dissolve a known amount of the crude this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For acidic intermediates or byproducts, derivatization to their corresponding esters (e.g., by reaction with methanol and an acid catalyst) may be necessary for GC analysis.[3]
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate to separate compounds with different boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities by integrating the peak areas and using an internal or external standard calibration.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and purification of this compound.
Caption: Experimental workflow for the hydrogenation of hydroquinone.
Caption: Troubleshooting logic for common impurity issues.
References
Technical Support Center: Refining the Distillation of 1,4-Cyclohexanediol Isomers
Welcome to the technical support center for the purification of 1,4-Cyclohexanediol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining the distillation process. Here you will find answers to frequently asked questions and troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound isomers relevant to their separation by distillation?
A1: Understanding the physical properties of the cis and trans isomers is critical for designing an effective distillation strategy. The isomers have distinct melting points, but their boiling points are very close, which presents a significant challenge for separation. The trans isomer generally has a higher melting point due to its more crystalline structure, while the cis isomer is noted for enhancing solubility in polar solvents.[1] A summary of key quantitative data is provided below.
| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Typical Mixed Isomers |
| Melting Point | ~108-113 °C (may exhibit liquid crystal phase)[2][3] | ~143 °C[2] | 98-103 °C[4] |
| Boiling Point | 150 °C @ 20 mmHg (for mixture)[4][5] | 150 °C @ 20 mmHg (for mixture)[4][5] | 150 °C @ 20 mmHg[4][5] |
| Molecular Weight | 116.16 g/mol [4][6] | 116.16 g/mol [4][6] | 116.16 g/mol [4][6] |
| Solubility | Highly soluble in water[4] | Highly soluble in water[4] | Highly soluble in water[4] |
Note: The boiling points for the individual isomers at atmospheric or reduced pressures are not well-differentiated in publicly available literature, indicating they are very close. Separation requires high-efficiency fractional distillation.
Q2: Why is separating cis- and trans-1,4-Cyclohexanediol by distillation so challenging?
A2: The primary challenge is the close boiling points of the two isomers. Standard distillation techniques are often insufficient to resolve components with a small difference in volatility. Furthermore, the high melting point of the compound (above 100°C for the pure isomers) means that the distillation apparatus must be heated to prevent solidification and clogging in the column and condenser, a phenomenon known as "freezing."
Q3: What is the recommended distillation method for separating these isomers?
A3: Fractional vacuum distillation is the most suitable method. This technique addresses the two main challenges:
-
Vacuum: Lowering the pressure significantly reduces the required boiling temperature, which helps prevent thermal degradation of the compound.
-
Fractionation: A packed column with high theoretical plates (e.g., using structured packing like Raschig rings or Vigreux indentations) increases the surface area for vapor-liquid equilibria, allowing for the separation of components with close boiling points.
Q4: Are there alternative methods to distillation for separating the isomers?
A4: Yes, if distillation proves inefficient, other separation techniques can be explored.
-
Fractional Crystallization: This method exploits the significant difference in the melting points and crystal structures of the cis and trans isomers. By carefully controlling the temperature of a saturated solution, one isomer can be selectively crystallized.
-
Chromatography: Column chromatography can be effective for separating the isomers on a smaller, analytical scale, though it may be less practical for large-scale purification.
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a detailed methodology for the separation of this compound isomers.
References
- 1. 556-48-9(this compound (Cis/Trans Mixture)) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, cis + trans, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 556-48-9 [chemicalbook.com]
- 6. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1,4-Cyclohexanediol vs. 1,4-Butanediol in Polyester Performance
For researchers, scientists, and drug development professionals, the choice of diol in polyester synthesis is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of polyesters synthesized with 1,4-Cyclohexanediol (CHDM) and 1,4-Butanediol (BDO), supported by experimental data, to inform material selection for various applications.
The fundamental difference between these two diols lies in their chemical structure. 1,4-Butanediol is a linear, flexible aliphatic diol, while this compound (commonly used as 1,4-Cyclohexanedimethanol, CHDM) possesses a rigid cycloaliphatic ring. This structural variance significantly impacts the thermal stability, mechanical strength, and biodegradability of the resulting polyesters.
Performance Data at a Glance: A Comparative Analysis
The incorporation of CHDM into the polyester backbone generally imparts greater rigidity, leading to enhanced thermal properties compared to their BDO-based counterparts. This is evident in the higher glass transition temperatures (Tg) and melting temperatures (Tm) of CHDM-based polyesters. Conversely, the flexibility of BDO often results in polyesters with greater ductility.
Below is a summary of the thermal and mechanical properties of polyesters synthesized from both diols with common diacids such as terephthalic acid, succinic acid, and adipic acid.
Table 1: Thermal Properties of Polyesters
| Diol | Diacid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| 1,4-Butanediol (BDO) | Terephthalic Acid (PBT) | 22 - 43 | 223 - 224 | ~360-400 |
| This compound (CHDM) | Terephthalic Acid (PCT) | 88 | 285 - 300 | >400 |
| 1,4-Butanediol (BDO) | Succinic Acid (PBS) | -32 | 114 - 115 | ~350-400 |
| This compound (CHDM) | Succinic Acid (PCHS) | ~15 | ~130 | Not widely reported |
| 1,4-Butanediol (BDO) | Adipic Acid (PBA) | -60 | 54 - 60 | ~350-400 |
| This compound (CHDM) | Adipic Acid (PCHA) | ~-10 | ~70 | Not widely reported |
Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.
Table 2: Mechanical Properties of Polyesters
| Diol | Diacid | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 1,4-Butanediol (BDO) | Terephthalic Acid (PBT) | 50 - 56 | 2.0 - 2.7 | 50 - 300 |
| This compound (CHDM) | Terephthalic Acid (PCT) | ~65 | ~2.4 | ~100 |
| 1,4-Butanediol (BDO) | Succinic Acid (PBS) | 30 - 45 | 0.3 - 0.65 | 150 - 350 |
| This compound (CHDM) | Succinic Acid (PCHS) | Not widely reported | Not widely reported | Not widely reported |
| 1,4-Butanediol (BDO) | Adipic Acid (PBA) | 20 - 30 | 0.2 - 0.4 | >400 |
| This compound (CHDM) | Adipic Acid (PCHA) | Not widely reported | Not widely reported | Not widely reported |
Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific experimental conditions.
Experimental Protocols: A Methodological Overview
The synthesis and characterization of these polyesters typically follow established laboratory procedures.
Polyester Synthesis via Melt Polycondensation
A common method for synthesizing these polyesters is a two-stage melt polycondensation process.
-
Esterification: The diacid (e.g., terephthalic acid) and an excess of the diol (either BDO or CHDM) are charged into a reactor. The mixture is heated to a temperature of 180-230°C under a nitrogen atmosphere. Water, a byproduct of the reaction, is continuously removed. A catalyst, such as a titanium or tin compound, is often used.
-
Polycondensation: After the esterification is complete, the temperature is raised to 240-280°C, and a high vacuum is applied. This facilitates the removal of excess diol and promotes the linking of oligomers to form a high molecular weight polyester. The reaction is monitored by the increase in melt viscosity and is terminated when the desired molecular weight is achieved.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
The thermal properties of the polyesters are determined using a Differential Scanning Calorimeter.
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting thermogram.
Mechanical Testing: Tensile Properties (ASTM D882)
The mechanical properties of the polyesters, typically in the form of thin films, are evaluated according to ASTM D882 standards.
-
Rectangular film specimens of defined dimensions are prepared.
-
The specimen is mounted in the grips of a universal testing machine.
-
The film is pulled at a constant rate of crosshead displacement until it breaks.
-
The stress-strain curve is recorded, from which the tensile strength, Young's modulus, and elongation at break are calculated.
Biodegradability Assessment: Controlled Composting Test (ISO 14855)
The aerobic biodegradability of the polyesters is determined under controlled composting conditions.[1]
-
The test material is mixed with mature compost and placed in a controlled environment (e.g., a bioreactor).
-
The temperature, moisture, and aeration are maintained at optimal levels for microbial activity (typically around 58°C).[1]
-
The amount of carbon dioxide evolved from the biodegradation of the polymer is measured over time.[1]
-
The percentage of biodegradation is calculated by comparing the cumulative CO2 produced to the theoretical maximum amount of CO2 that can be produced from the sample. A material is generally considered biodegradable if it reaches 90% biodegradation within six months under these conditions.[1]
Signaling Pathways and Logical Relationships
The structure-property relationship in these polyesters can be visualized as a logical flow. The choice of diol directly influences the polymer chain's characteristics, which in turn dictate the material's macroscopic properties.
References
Validating the Purity of 1,4-Cyclohexanediol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 1,4-Cyclohexanediol is a critical step in ensuring the reliability of experimental results and the safety of final products. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative performance data, and an examination of alternative techniques to assist in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from its impurities, enabling accurate quantification.
Experimental Protocol: HPLC Method for this compound
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample characteristics.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). A UV detector can be used if impurities are chromophoric.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable initial choice.
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 90:10 v/v) is often effective. The ratio can be adjusted to optimize the separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index Detector (RID) maintained at a constant temperature.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 10 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Performance Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the nature of the sample matrix. The following table summarizes the performance of HPLC compared to other common analytical techniques for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Determination of the temperature range over which a solid melts. |
| Typical Purity Range | 98-100% | >99% (for volatile impurities) | >95% (quantitative NMR)[1] | Indicates presence of impurities but not quantitative. |
| Resolution of Isomers | Good to Excellent (can separate cis/trans isomers with method optimization).[2] | Good (can separate volatile isomers).[3] | Excellent (can distinguish and quantify isomers).[4][5] | Not applicable. |
| Detection of Impurities | Detects non-volatile and some semi-volatile impurities. | Detects volatile impurities. | Detects proton-containing impurities.[1] | Broad melting range suggests impurities.[6][7][8] |
| Quantitation | Excellent | Excellent | Excellent (qNMR)[1] | Not quantitative. |
| Sample Derivatization | Not usually required. | May be required to increase volatility (e.g., silylation).[9] | Not required. | Not required. |
| Analysis Time | 15-30 minutes per sample. | 10-20 minutes per sample. | 5-15 minutes per sample. | 10-20 minutes per sample. |
| Advantages | High resolution, robust, suitable for non-volatile compounds. | High sensitivity for volatile compounds. | Provides structural information, non-destructive, primary quantitative method. | Simple, inexpensive, rapid screening tool. |
| Disadvantages | Requires a suitable chromophore or a universal detector (RID, ELSD). | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires expensive instrumentation. | Not specific, influenced by the type and amount of impurity. |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds. For this compound, derivatization to a more volatile species (e.g., silylation) may be necessary for optimal results.[9] GC can be particularly useful for detecting volatile organic impurities that may be present from the synthesis process. Commercially available this compound often specifies a purity of ≥99.0% as determined by GC.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.[1] It is highly effective in identifying and quantifying isomeric impurities, such as the cis and trans isomers of this compound.[4][5]
Melting Point Analysis
The melting point of a pure compound is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.[6][7][8] While not a quantitative method, it serves as a quick and simple preliminary check for purity. The reported melting point for this compound is in the range of 98-107 °C.[6]
Common Impurities in this compound
Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Cis and trans isomers: this compound exists as cis and trans isomers, which may need to be separated and quantified depending on the application.
-
Unreacted starting materials: Depending on the synthetic route, starting materials like cyclohexene or 1,4-cyclohexanedione could be present.[6][11]
-
By-products: Side-products from the synthesis, such as other diols or partially reduced intermediates.
-
Solvent residues: Residual solvents from the manufacturing and purification processes.
Workflow and Decision Making
The selection of an appropriate analytical method or a combination of methods is crucial for a comprehensive purity assessment.
Caption: Workflow for Purity Validation of this compound.
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. 1,2- and this compound: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIS-1,4-CYCLOHEXANEDIOL(931-71-5) 1H NMR [m.chemicalbook.com]
- 5. TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound - High Purity & Affordable Prices [somu-group.com]
- 7. This compound 99 556-48-9 [sigmaaldrich.com]
- 8. This compound | 556-48-9 [chemicalbook.com]
- 9. This compound, cis + trans, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. Separation of 1,4-Cyclohexanedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Catalysts for Hydroquinone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of hydroquinone to 1,4-cyclohexanediol is a critical transformation in the synthesis of various pharmaceuticals and specialty chemicals. The choice of catalyst plays a pivotal role in achieving high conversion and selectivity, directly impacting process efficiency and product purity. This guide provides an objective comparison of common catalysts employed for this reaction, supported by experimental data, detailed protocols, and a visualization of the reaction pathway.
Performance Comparison of Catalysts
The efficacy of various catalysts in the hydrogenation of hydroquinone is summarized in the table below. The data highlights key performance indicators under specific experimental conditions, allowing for a direct comparison of their activity and selectivity.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to this compound (%) | Reference |
| Ni-Sr/γ-Al2O3 | γ-Al2O3 | 160 | 2.0 | - | 99.2 | >96.7 | [1] |
| Ru-Rh/AC | Activated Carbon | 80 | 1.0 | Isopropanol | 100 | 95.5 | [2] |
| Rh/silica | Silica | 50 | 0.3 | 2-Propanol | - | ~13% to this compound and other hydrogenated products | [3][4] |
| Raney Nickel (W-7) | - | 120 | 2.5 | Water | 99.0 | 87.4 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic studies. Below are protocols for the preparation and use of the discussed catalysts in hydroquinone hydrogenation.
Nickel-Strontium/γ-Alumina (Ni-Sr/γ-Al2O3) Catalyst
Catalyst Preparation: A series of Ni-Sr/γ-Al2O3 catalysts can be prepared by co-impregnation. The process typically involves the following steps:
-
Dissolve calculated amounts of nickel nitrate (Ni(NO₃)₂·6H₂O) and strontium nitrate (Sr(NO₃)₂) in deionized water.
-
Add γ-Al₂O₃ support to the solution and impregnate for a specified time (e.g., 12 hours) at room temperature.
-
Dry the impregnated support in an oven at a controlled temperature (e.g., 120 °C) for a set duration (e.g., 12 hours).
-
Calcine the dried solid in air at a high temperature (e.g., 500 °C) for a specific period (e.g., 4 hours).
-
Reduce the calcined catalyst in a hydrogen flow at an elevated temperature (e.g., 500 °C) for a defined time (e.g., 4 hours) prior to the reaction.
Hydrogenation Reaction: The liquid-phase hydrogenation of hydroquinone is typically performed in a high-pressure autoclave.
-
Load the Ni-Sr/γ-Al₂O₃ catalyst and hydroquinone into the autoclave.
-
Seal the reactor and purge with nitrogen several times to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
Heat the reactor to the target temperature (e.g., 160 °C) while stirring.
-
Maintain the reaction for the desired duration.
-
After the reaction, cool the autoclave to room temperature and carefully release the excess hydrogen.
-
Filter the catalyst and analyze the liquid products using techniques like gas chromatography (GC).
Ruthenium-Rhodium/Activated Carbon (Ru-Rh/AC) Catalyst
Catalyst Preparation: The bimetallic Ru-Rh/AC catalyst is typically prepared via an impregnation method.[2]
-
Dissolve appropriate amounts of ruthenium chloride (RuCl₃·nH₂O) and rhodium chloride (RhCl₃·nH₂O) in a suitable solvent (e.g., deionized water or ethanol).
-
Add activated carbon support to the solution.
-
Stir the mixture at a specific temperature (e.g., 80 °C) for a set time to ensure even impregnation.
-
Dry the impregnated support to remove the solvent.
-
Reduce the catalyst precursor under a hydrogen atmosphere at an elevated temperature to form the active metallic nanoparticles.
Hydrogenation Reaction: [2]
-
Place the Ru-Rh/AC catalyst, hydroquinone, and isopropanol (solvent) into a high-pressure reactor.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).
-
Heat the mixture to the reaction temperature (e.g., 80 °C) and stir for the specified time (e.g., 1 hour).
-
After cooling and depressurizing, separate the catalyst from the reaction mixture for analysis of the products.
Rhodium/Silica (Rh/silica) Catalyst
Catalyst Preparation: [3] The Rh/silica catalyst is prepared using an incipient-wetness impregnation technique.
-
Dissolve a rhodium salt (e.g., rhodium chloride) in a minimal amount of deionized water.
-
Add the silica support to the solution, ensuring all the liquid is absorbed by the porous support.
-
Dry the material overnight at a moderate temperature (e.g., 110 °C).
-
Reduce the catalyst precursor in flowing hydrogen at a high temperature (e.g., 200 °C) for a specified duration (e.g., 2 hours).
Hydrogenation Reaction: [3] The hydrogenation is carried out in a batch reactor system.
-
Add the Rh/silica catalyst and 2-propanol (solvent) to the reactor.
-
Degas the solvent and purge the autoclave with an inert gas like argon.
-
Heat the mixture to the reduction temperature (e.g., 70 °C) and sparge with hydrogen for 30 minutes to ensure in-situ reduction of the catalyst.
-
Introduce the hydroquinone substrate into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 barg).
-
Maintain the reaction at the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by taking liquid samples periodically for analysis.
Raney Nickel Catalyst
Catalyst Preparation (W-7 Type): [5] Raney Nickel is typically prepared by leaching aluminum from a nickel-aluminum alloy.
-
In a fume hood, slowly add a Ni-Al alloy powder to a solution of sodium hydroxide while controlling the temperature with an ice bath.
-
After the addition is complete, digest the mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 50 minutes).
-
Carefully decant the sodium aluminate solution and wash the nickel catalyst repeatedly with deionized water until the washings are neutral.
-
The active Raney Nickel catalyst is stored under water or a suitable solvent to prevent oxidation.
Hydrogenation Reaction:
-
Transfer the aqueous slurry of Raney Nickel catalyst and a solution of hydroquinone in water to a high-pressure autoclave.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the target pressure (e.g., 2.5 MPa).
-
Heat the reactor to the desired temperature (e.g., 120 °C) with stirring.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Analyze the product mixture.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway for hydroquinone hydrogenation and a typical experimental workflow for comparing catalyst performance.
Caption: Reaction pathway for hydroquinone hydrogenation.
Caption: Experimental workflow for catalyst performance comparison.
References
performance comparison of polymers derived from cis vs trans-1,4-Cyclohexanediol
A comparative analysis of the performance of polymers derived from cis and trans isomers of 1,4-cyclohexanediol reveals significant differences in their thermal and mechanical properties. The stereochemistry of the diol monomer plays a crucial role in determining the final polymer architecture, which in turn dictates its macroscopic properties. This guide provides a detailed comparison supported by experimental data for researchers, scientists, and drug development professionals.
Influence of Isomerism on Polymer Properties
The key distinction between polymers derived from cis- and trans-1,4-cyclohexanediol lies in the spatial arrangement of the hydroxyl groups on the cyclohexane ring. The trans isomer has its functional groups on opposite sides of the ring, leading to a more linear and rigid polymer chain.[1][2][3] This linearity facilitates better chain packing and the formation of crystalline structures.[2][4] In contrast, the cis isomer, with its hydroxyl groups on the same side of the ring, introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous materials.[2][3]
The cis/trans ratio is a critical parameter that can be tuned to achieve desired polymer properties.[3] It is important to note that isomerization can occur during polymerization at high temperatures, which can affect the final isomer content of the polymer.[1][5]
Performance Comparison: Thermal and Mechanical Properties
The differences in chain architecture directly translate to distinct thermal and mechanical performance characteristics.
Thermal Properties
Polymers synthesized from the trans isomer of this compound generally exhibit superior thermal properties compared to their cis counterparts. The higher rigidity and symmetry of the trans isomer lead to higher glass transition temperatures (Tg) and melting points (Tm).[1][2] The enhanced crystallinity in trans-derived polymers also contributes to their improved thermal stability.[6] For instance, polyesters based on high trans-1,4-cyclohexanedimethanol (a derivative of this compound) show higher melting temperatures.[6]
In contrast, the presence of the cis isomer disrupts the regularity of the polymer chain, resulting in lower Tg and Tm.[2] Polymers with a higher cis content are often amorphous.[2][4]
Table 1: Comparison of Thermal Properties of Polyesters Derived from cis- vs. trans-1,4-Cyclohexylene Units
| Property | Polymer with high trans-isomer content | Polymer with high cis-isomer content |
| Glass Transition Temperature (Tg) | Higher | Lower |
| Melting Temperature (Tm) | Higher | Lower / Not applicable (amorphous) |
| Crystallinity | Semicrystalline | Amorphous |
| Thermal Stability | Good | Good |
Note: Specific values can vary depending on the comonomers, molecular weight, and the exact cis/trans ratio.
Mechanical Properties
The mechanical properties of these polymers are also significantly influenced by the isomerism of the diol. The higher crystallinity and ordered structure of polymers from trans-1,4-cyclohexanediol result in higher tensile strength and Young's modulus.[7] This makes them more rigid and strong materials.
For polyurethanes, increasing the trans-isomer content of the diisocyanate component (derived from the corresponding diamine) has been shown to increase hardness and Young's modulus.[7]
Table 2: Comparison of Mechanical Properties of Polymers Derived from cis- vs. trans-1,4-Cyclohexylene Units
| Property | Polymer with high trans-isomer content | Polymer with high cis-isomer content |
| Tensile Strength | Higher | Lower |
| Young's Modulus | Higher | Lower |
| Elongation at Break | Lower | Potentially Higher |
| Hardness | Higher | Lower |
Experimental Protocols
The characterization of these polymers typically involves the following methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the cis/trans isomer ratio in the final polymer. The relative integrals of specific proton signals corresponding to the cis and trans configurations are used for quantification.[3][8]
-
Differential Scanning Calorimetry (DSC): This technique is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. Samples are typically heated and cooled at a controlled rate to observe the thermal transitions.[4][5]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature in a controlled atmosphere.[6][8]
-
Wide-Angle X-ray Diffraction (WAXD): WAXD is utilized to determine the crystallinity of the polymers. The presence of sharp diffraction peaks indicates a semicrystalline structure, while a broad halo is characteristic of an amorphous material.[4][5]
-
Mechanical Testing (Universal Testing Machine): Tensile properties such as tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine. Dog-bone shaped specimens are stretched at a constant rate until failure.[9][10]
Structure-Property Relationship Visualization
The following diagram illustrates the influence of the isomeric structure of this compound on the resulting polymer properties.
Caption: Isomer influence on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Polyesters Based on 1,4-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Polyesters based on 1,4-Cyclohexanediol (CHDM) are a versatile class of polymers that offer a unique combination of properties, making them attractive alternatives to conventional polyesters like polyethylene terephthalate (PET) in various applications, including smart films, packaging, and biomedical devices.[1] The incorporation of the cycloaliphatic CHDM monomer into the polyester backbone imparts enhanced thermal stability, mechanical robustness, and chemical resistance.[1][2] This guide provides a comprehensive characterization of CHDM-based polyesters, comparing their performance with other relevant polymers, supported by experimental data and detailed methodologies.
Performance Comparison: Thermal and Mechanical Properties
The properties of polyesters derived from this compound can be finely tuned by the choice of the dicarboxylic acid comonomer and the cis/trans isomer ratio of the diol.[3][4] Generally, a higher trans-isomer content leads to increased crystallinity, higher melting temperatures, and improved mechanical strength due to better chain packing.[3][4]
Below is a summary of key thermal and mechanical properties of various polyesters, including those based on this compound, to facilitate comparison.
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~90 | ~290-300 | ~390 | >41 | >159 |
| Poly(ethylene terephthalate) (PET) | ~80 | ~260 | - | ~72 | - |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) | 63.7 | Low | High | Similar to PET | >150 |
| Polyesters from CHDM and long-chain aliphatic diacids (e.g., azelaic acid) | - | - | Good | - | >300 |
| Poly(butylene terephthalate) (PBT) | - | - | - | - | - |
Note: The properties listed are approximate values and can vary depending on the specific grade, processing conditions, and cis/trans ratio of the monomers.
Experimental Protocols
Detailed methodologies for the characterization of polyesters are crucial for reproducible and comparable results. The following sections outline the standard experimental protocols for key analytical techniques.
Synthesis: Melt Polycondensation
A common method for synthesizing polyesters based on this compound is two-step melt polycondensation.[1][5]
-
Esterification/Transesterification: A dicarboxylic acid or its dimethyl ester is reacted with an excess of this compound in the presence of a catalyst (e.g., titanium tetrabutoxide) at elevated temperatures (150-220 °C) under a nitrogen atmosphere.[5] Water or methanol is continuously removed as a byproduct.
-
Polycondensation: The temperature is further increased (250-300 °C), and a high vacuum is applied to facilitate the removal of excess diol and promote the chain-growth reaction, leading to a high molecular weight polyester.[5] The reaction is monitored by the viscosity of the melt.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polyester, determine the comonomer composition, and analyze the cis/trans isomer ratio of the this compound units.[3][6]
-
Sample Preparation: 5-10 mg of the polyester is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of trifluoroacetic acid and CDCl₃).[6]
-
Analysis: Spectra are recorded on a high-resolution NMR spectrometer. The integration of characteristic peaks allows for the quantification of different monomer units and isomers.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the polyester, confirming its structure.
-
Sample Preparation: Samples can be analyzed as thin films cast from a solution, as KBr pellets, or directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key absorptions for polyesters include the C=O stretching of the ester group (~1720 cm⁻¹), C-O stretching (~1240 cm⁻¹ and ~1100 cm⁻¹), and bands related to the aromatic or aliphatic components.[2][7]
Thermal Characterization
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.[8]
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[8]
-
Analysis: The sample is subjected to a controlled heating and cooling cycle (e.g., heating from room temperature to above its melting point at a rate of 10 °C/min, holding for a few minutes to erase thermal history, cooling at 10 °C/min, and then reheating at 10 °C/min).[9] The heat flow is measured as a function of temperature.
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and decomposition profile of the polyester.[4][10]
-
Sample Preparation: A small sample (10-15 mg) is placed in a TGA pan.[10]
-
Analysis: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air), and the weight loss is recorded as a function of temperature.[4][10] The temperature at which a certain percentage of weight loss occurs (e.g., Td, 5%) is used as a measure of thermal stability.
Mechanical Characterization
Tensile Testing: The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to standards like ASTM D882 or ISO 527.[11][12][13]
-
Sample Preparation: Dog-bone or rectangular shaped specimens with specific dimensions are prepared from polymer films or molded bars.[12]
-
Analysis: The specimen is clamped in the grips of the testing machine and pulled at a constant crosshead speed until it fractures.[13] The applied force and the elongation of the specimen are continuously recorded to generate a stress-strain curve, from which the mechanical properties are calculated.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of polyesters based on this compound, as well as a conceptual diagram of how the monomer structure influences the final polymer properties.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Influence of monomer structure on polyester properties.
References
- 1. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemistry.uoc.gr [chemistry.uoc.gr]
- 4. infinitalab.com [infinitalab.com]
- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infinitalab.com [infinitalab.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. zwickroell.com [zwickroell.com]
- 12. wewontech.com [wewontech.com]
- 13. Tensile Testing of Plastics ISO 527-1 [intertek.com]
A Comparative Guide to Alternatives for 1,4-Cyclohexanediol in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of key alternatives to 1,4-Cyclohexanediol, supported by experimental data, to guide the synthesis of advanced polymers with tailored properties.
In the pursuit of high-performance polymers with enhanced thermal stability, mechanical robustness, and specialized functionalities, the choice of diol monomer is a critical determinant of the final material's characteristics. While this compound (1,4-CHDO) has been a staple in the synthesis of various polyesters and other polymers, a range of alternative diols have emerged, offering unique advantages. This guide provides a comprehensive comparison of prominent alternatives to 1,4-CHDO, including 1,4-Cyclohexanedimethanol (CHDM), 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD), the bio-based isosorbide, and the structurally unique spiroglycol (SPG).
Performance Comparison of Diol Alternatives
The selection of a diol directly influences key polymer properties such as glass transition temperature (Tg), melting temperature (Tm), thermal stability, and mechanical strength. The following table summarizes quantitative data from various studies, showcasing the performance of polyesters synthesized with 1,4-CHDO and its alternatives. It is important to note that direct comparisons can be complex as the diacid used in the polymerization, as well as the final molecular weight of the polymer, significantly affect the material's properties.
| Diol | Diacid/Diester Used | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Key Features |
| This compound (1,4-CHDO) | Terephthalic Acid (TPA) | 80 - 110 | 290 - 315 | ~1800 | ~60 | ~300 | Baseline for comparison, good thermal stability. |
| 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid (TPA) | 88 - 92 | 290 - 313 | 1800 - 2400 | 55 - 70 | 250 - 350 | Imparts rigidity, good thermal and mechanical properties, widely used.[1][2] |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) | Terephthalic Acid (TPA) | 110 - 145 | Amorphous | 1900 - 2200 | 50 - 65 | 100 - 300 | High Tg, high impact strength, good clarity, BPA-free alternative.[1][3] |
| Isosorbide | 2,5-Furandicarboxylic Acid (FDCA) | 9 - 60 | Amorphous | - | - | - | Bio-based, increases Tg, enhances thermal stability.[4] |
| Isosorbide (with co-diols) | Terephthalic Acid (TPA) | >90 | Amorphous | >1850 | - | - | High Tg and high tensile modulus when used with flexible co-diols.[5] |
| Spiroglycol (SPG) | Succinic Acid | up to 33.2 | - | 1398 | 20.2 | 333.4 | Excellent thermal stability due to rigid spirocyclic structure.[6] |
Experimental Protocols
The most common method for synthesizing high-performance polyesters from these diols is melt polycondensation. This process typically involves two stages: an initial esterification or transesterification reaction to form oligomers, followed by a polycondensation step under high vacuum and elevated temperature to build high molecular weight polymer chains.
General Two-Stage Melt Polycondensation Protocol:
Stage 1: Esterification/Transesterification
-
Monomer Charging: The diol(s) and dicarboxylic acid or diester are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A molar excess of the diol (typically 1.2 to 2.2 times the amount of diacid/diester) is often used to compensate for losses during the reaction and to ensure the formation of hydroxyl-terminated oligomers.
-
Catalyst Addition: A catalyst, such as a titanium, tin, or antimony compound (e.g., titanium(IV) isopropoxide, dibutyltin oxide, antimony trioxide) is added. The catalyst concentration typically ranges from 50 to 250 ppm.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation of the monomers and polymer.
-
Heating and Reaction: The reaction mixture is heated to a temperature range of 180-220°C with continuous stirring. During this stage, a byproduct (water for esterification with a diacid, or methanol for transesterification with a dimethyl ester) is formed and removed from the reactor via the distillation condenser. This stage is typically carried out for 2-4 hours, or until the evolution of the byproduct ceases.
Stage 2: Polycondensation
-
Temperature and Vacuum: The temperature is gradually increased to 250-290°C, and a vacuum is slowly applied to the system, typically reaching pressures below 1 Torr.
-
Polymerization: The high temperature and vacuum facilitate the removal of the excess diol and drive the polymerization reaction forward, increasing the molecular weight of the polymer. The progress of the reaction can be monitored by the increase in the viscosity of the melt, which is reflected in the torque on the stirrer.
-
Reaction Completion and Extrusion: This stage is continued for 2-5 hours, depending on the desired molecular weight. Once the target viscosity is reached, the reaction is stopped by cooling the reactor and breaking the vacuum with nitrogen. The molten polymer is then extruded from the reactor, cooled, and typically pelletized for further processing.
Characterization of the resulting polymer is then performed using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight, Differential Scanning Calorimetry (DSC) to measure glass transition and melting temperatures, Thermogravimetric Analysis (TGA) to assess thermal stability, and tensile testing to evaluate mechanical properties.
Logical Relationship of Diol Structure to Polymer Properties
The chemical structure of the diol monomer is a fundamental factor that dictates the final properties of the resulting high-performance polymer. The following diagram illustrates the logical relationship between the structural features of this compound and its alternatives and their impact on key polymer characteristics.
Caption: Diol structure's influence on polymer properties.
Conclusion
The choice of a diol monomer is a powerful tool for tuning the properties of high-performance polymers. While this compound provides a solid baseline, alternatives such as 1,4-Cyclohexanedimethanol offer enhanced rigidity and mechanical performance. For applications demanding high glass transition temperatures and impact resistance, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol stands out as a BPA-free option. Isosorbide presents a bio-based route to polymers with high Tg and stiffness. Finally, spiroglycol offers a pathway to materials with exceptional thermal stability. A thorough understanding of the structure-property relationships outlined in this guide, in conjunction with precise control over the polymerization process, will enable researchers and scientists to design and synthesize next-generation polymers with properties tailored to their specific needs.
References
- 1. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The search for rigid, tough polyesters with high T g – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00294F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of 1,4-Cyclohexanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of derivatives of 1,4-cyclohexanediol. Understanding the thermal properties of these compounds is crucial for their application in various fields, including polymer chemistry, pharmaceuticals, and material science, where processing and storage conditions can be demanding. This document summarizes available experimental data, outlines standard methodologies for thermal analysis, and discusses the key structural factors influencing thermal stability.
Introduction
This compound is a versatile cyclic diol existing as cis and trans stereoisomers. Its derivatives, particularly esters and ethers, are utilized as monomers for polyesters and polyurethanes, as plasticizers, and as intermediates in pharmaceutical synthesis. The thermal stability of these derivatives is a critical parameter that dictates their processing window, shelf-life, and performance at elevated temperatures. The rigid cyclohexane ring, in its chair-like conformation, imparts unique thermal characteristics to its derivatives compared to their linear aliphatic counterparts. The stereochemistry of the substituents on the cyclohexane ring—whether they are in cis (axial-equatorial or diaxial) or trans (diequatorial or diaxial) configurations—plays a significant role in determining the thermal properties of the resulting molecules.
Data on Thermal Stability
Quantitative data on the thermal stability of a wide range of non-polymeric this compound derivatives is limited in publicly available literature. Much of the research has focused on the thermal properties of polymers derived from these molecules. However, some general trends can be inferred, and limited data for specific compounds are available.
Key Observations:
-
Influence of Stereochemistry: In polymeric systems, the trans isomer of this compound derivatives generally leads to polymers with higher melting points and crystallinity due to its more linear and symmetrical structure, which allows for more efficient chain packing. This enhanced crystallinity can contribute to higher thermal stability.
-
Ester Derivatives: The thermal decomposition of esters, including those of cyclohexanol, often proceeds through an alkyl-oxygen scission mechanism. For instance, cyclohexyl benzoate has been shown to decompose into benzoic acid and cyclohexene at temperatures between 300°C and 500°C[1].
-
Diesters: For aliphatic diesters, thermal stability, as determined by thermogravimetric analysis (TGA), is influenced by molecular weight and the presence of unsaturation. Higher molecular weight generally leads to lower volatility and thus higher apparent thermal stability[2]. Saturated diesters are thermally stable until they begin to evaporate[3].
The following table summarizes the available thermal data for some non-polymeric this compound derivatives. It is important to note that direct comparative studies under identical conditions are scarce.
| Compound Name | Derivative Type | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes on Thermal Stability |
| This compound (cis/trans mixture) | Diol | C₆H₁₂O₂ | 116.16 | ~263 (decomposes) | Decomposes near its boiling point. |
| 1,4-Cyclohexanedimethanol, dibenzoate | Diester | C₂₂H₂₄O₄ | 352.42 | 472.9 at 760 mmHg | Used as a solid plasticizer, suggesting good thermal stability. Enhances the thermal stability of polymers it is blended with.[4][5][6] |
| 1,4-Cyclohexanediyl diacetate | Diester | C₁₀H₁₆O₄ | 200.23 | No data available | General thermal decomposition of similar esters suggests stability up to around 300°C, but specific data is lacking.[7] |
| This compound bis(2-ethylhexanoate) | Diester | C₂₂H₄₀O₄ | 368.55 | No data available | As a higher molecular weight aliphatic diester, it is expected to have low volatility and good thermal stability.[8] |
Experimental Protocols
Standard thermal analysis techniques for organic compounds include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of a compound.
Objective: To determine the onset of decomposition and the degradation profile of this compound derivatives.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on the TGA's high-precision balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to remove any oxygen.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization.
Objective: To determine the melting point and other phase transitions of this compound derivatives.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Temperature Program: A heat-cool-heat cycle is typically employed.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min. This is to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: The sample is heated again at 10°C/min to the final temperature.
-
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The second heating scan is typically used for analysis. The melting temperature (Tm) is determined as the peak of the melting endotherm. The glass transition temperature (Tg) appears as a step-change in the baseline.
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for evaluating the thermal stability of a new chemical compound, such as a this compound derivative.
Caption: Workflow for Thermal Stability Assessment.
Logical Relationship of Structural Features to Thermal Stability
This diagram illustrates the conceptual relationship between the molecular structure of this compound derivatives and their resulting thermal stability.
Caption: Structure-Property Relationship in Thermal Stability.
References
- 1. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal stability of renewable diesters as phase change materials [agris.fao.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 1,4-Cyclohexanedimethanol, dibenzoate | 35541-81-2 | Benchchem [benchchem.com]
- 6. 1,4-cyclohexanedimethanol dibenzoate [yyskchem.com]
- 7. datapdf.com [datapdf.com]
- 8. This compound bis-ethylhexanoate | C22H40O4 | CID 19972291 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,4-Cyclohexanediol: Validating a Novel Lignin-Based Route Against the Established Hydroquinone Hydrogenation Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, sustainable synthetic route to 1,4-Cyclohexanediol, a key intermediate in the pharmaceutical and polymer industries, against the established industrial method of hydroquinone hydrogenation. The focus is on providing a comprehensive validation of the new route through objective comparison of performance metrics and supporting experimental data.
The traditional synthesis of this compound often relies on the hydrogenation of hydroquinone, a process that, while effective, utilizes petroleum-based starting materials.[1][2] As the chemical industry shifts towards more sustainable practices, the development of green synthetic routes from renewable resources is of paramount importance.[3][4] This guide introduces and validates a new synthetic pathway that utilizes a lignin-derived starting material, offering a promising, environmentally conscious alternative.
Comparative Analysis of Synthetic Routes
The performance of the novel lignin-based route is critically evaluated against the established hydroquinone hydrogenation method across several key parameters. The following tables summarize the quantitative data for easy comparison.
Table 1: Reaction Conditions and Reagents
| Parameter | Established Route: Hydroquinone Hydrogenation | New Synthetic Route: Lignin-Derived DMBQ Defunctionalization |
| Starting Material | Hydroquinone | 2,6-dimethoxybenzoquinone (DMBQ) (from Lignin) |
| Catalyst | Raney Nickel (W-7) | RANEY® Ni |
| Solvent | Water or Isopropanol | Isopropanol |
| Temperature | 120-170°C | 170°C |
| Pressure | 2.5 - 3.0 MPa (H₂) | 30 bar (H₂) |
| Reaction Time | 3-10 hours | 10 hours |
Table 2: Performance Metrics
| Metric | Established Route: Hydroquinone Hydrogenation | New Synthetic Route: Lignin-Derived DMBQ Defunctionalization |
| Yield | ~87.4% | 86.5% (molar yield) |
| Purity | High (Recrystallization often required) | High (Further purification may be needed) |
| Cis/Trans Ratio | Variable, can be influenced by catalyst and conditions | Typically a mix of cis and trans isomers |
| Atom Economy | Good | Excellent (fewer co-products) |
| Sustainability | Petroleum-based starting material | Renewable lignin-based starting material |
| Safety Considerations | Use of flammable hydrogen gas under pressure. Raney Nickel is pyrophoric. | Use of flammable hydrogen gas under pressure. RANEY® Ni is pyrophoric. |
Experimental Protocols
Detailed methodologies for the established and the new synthetic routes are provided below.
Established Route: Catalytic Hydrogenation of Hydroquinone
Objective: To synthesize this compound by the catalytic hydrogenation of hydroquinone using Raney Nickel.
Materials:
-
Hydroquinone
-
Raney Nickel (W-7 catalyst)
-
Distilled Water
-
Ethanol (for washing)
-
High-pressure autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A high-pressure autoclave is charged with hydroquinone and a slurry of Raney Nickel catalyst in distilled water.[1]
-
The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen to 2.5 MPa.[1]
-
The reaction mixture is heated to 120°C with vigorous stirring.[1]
-
The reaction is monitored for hydrogen uptake. Once the reaction is complete (typically 3-5 hours), the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst should be washed with ethanol and kept wet to prevent ignition.
-
The aqueous filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone or ethyl acetate).
New Synthetic Route: Catalytic Defunctionalization of Lignin-Derived DMBQ
Objective: To synthesize this compound from 2,6-dimethoxybenzoquinone (DMBQ) using a RANEY® Ni catalyst.
Materials:
-
2,6-dimethoxybenzoquinone (DMBQ)
-
RANEY® Ni catalyst
-
Isopropanol
-
High-pressure autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A high-pressure autoclave is charged with DMBQ, RANEY® Ni catalyst, and isopropanol.[3]
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 30 bar.[3]
-
The mixture is heated to 170°C and stirred for 10 hours.[3]
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration. As with the established route, care should be taken when handling the pyrophoric RANEY® Ni.
-
The isopropanol is removed from the filtrate by rotary evaporation to yield the crude this compound.
-
Further purification can be achieved through techniques such as column chromatography or recrystallization.
Visualizing the Validation Process
The following diagrams illustrate the logical flow of the validation process and the experimental workflow for the new synthetic route.
Caption: Logical workflow for the validation of the new synthetic route.
Caption: Experimental workflow for the new lignin-based synthetic route.
Conclusion
The novel synthetic route to this compound from lignin-derived DMBQ presents a compelling and sustainable alternative to the established hydroquinone hydrogenation method. The data indicates that the new route offers a comparable yield while utilizing a renewable feedstock.[3] Although the reaction conditions are similar in terms of temperature and pressure, the key advantage of the new route lies in its improved sustainability profile. Further optimization of the new route could potentially lead to even higher yields and milder reaction conditions, solidifying its position as a viable and environmentally responsible method for the industrial production of this compound. This validation guide provides the foundational data and protocols for researchers and drug development professionals to consider the adoption of this greener synthetic pathway.
References
- 1. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation [m.dissertationtopic.net]
- 2. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]
- 3. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanical Properties of Polyurethanes Based on 1,4-Cyclohexanediol and Alternative Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of polyurethanes (PUs) synthesized using 1,4-Cyclohexanediol (and its derivative, 1,4-Cyclohexanedimethanol, CHDM) against those formulated with common linear aliphatic diols and polyethylene glycol. Understanding the influence of the diol chain extender is critical for tailoring the performance of polyurethanes for specific applications in research, medical devices, and drug delivery systems. This document summarizes key experimental data, details relevant testing methodologies, and provides a visual workflow for the assessment of these materials.
The selection of the diol chain extender in a polyurethane formulation significantly dictates the properties of the resulting polymer. These diols, which form the hard segment of the polyurethane through reaction with a diisocyanate, influence characteristics such as rigidity, elasticity, and overall mechanical strength. The structure of the diol, whether it is a rigid cycloaliphatic ring, a flexible linear chain, or a longer polyether, directly impacts the packing of the polymer chains and the degree of phase separation between the hard and soft segments, thereby determining the final mechanical performance.
Data Presentation: Comparative Mechanical Properties
The following table summarizes the typical mechanical properties of polyurethanes synthesized with different diol chain extenders. The data is compiled from various studies to illustrate the general trends observed. It is important to note that absolute values can vary depending on the specific isocyanate, polyol, and synthesis conditions used.
| Diol Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Hardness (Shore) |
| 1,4-Cyclohexanedimethanol (CHDM) | Cycloaliphatic | 35 - 55 | 300 - 500 | 50 - 150 | 85A - 60D |
| 1,4-Butanediol (BDO) | Linear Aliphatic | 30 - 50 | 400 - 700 | 20 - 50 | 70A - 95A |
| 1,6-Hexanediol (HDO) | Linear Aliphatic | 25 - 40 | 500 - 800 | 10 - 30 | 65A - 85A |
| Polyethylene Glycol (PEG, Mn ~400) | Polyether | 5 - 20 | 600 - 1000 | 5 - 15 | 50A - 70A |
Note: The data presented are representative values and can be influenced by factors such as the molecular weight of the polyol, the type of isocyanate used (e.g., MDI, TDI, HDI), and the hard segment content.
Influence of Diol Structure on Mechanical Properties
The structure of the diol chain extender plays a crucial role in determining the final mechanical properties of the polyurethane.
-
Cycloaliphatic Diols (e.g., 1,4-Cyclohexanedimethanol): The rigid and bulky cyclohexane ring in CHDM restricts segmental motion within the polymer backbone. This leads to polyurethanes with increased hardness, higher tensile strength, and a greater Young's modulus. The ordered structure of the hard segments formed with CHDM can also enhance thermal stability.
-
Short-Chain Linear Aliphatic Diols (e.g., 1,4-Butanediol): BDO is a widely used chain extender that provides a good balance of mechanical properties. The resulting polyurethanes exhibit high tensile strength and good tear resistance due to the efficient packing of the hard segments.
-
Longer-Chain Linear Aliphatic Diols (e.g., 1,6-Hexanediol): Increasing the length of the linear diol chain, as with HDO, introduces more flexibility into the hard segment. This typically results in polyurethanes with lower hardness, reduced tensile strength and modulus, but significantly increased elongation at break.
-
Polyether Diols (e.g., Polyethylene Glycol): PEGs are flexible, long-chain diols that are often used to create softer, more elastomeric polyurethanes. Their use as chain extenders, or more commonly as part of the soft segment, leads to materials with low tensile strength and modulus but very high elongation and flexibility.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the mechanical properties of polyurethanes. These protocols are based on internationally recognized ASTM standards.
Tensile Properties (ASTM D412)
This test method is used to determine the tensile strength, elongation at break, and Young's modulus of polyurethane elastomers.
-
Specimen Preparation: Dog-bone shaped specimens are cut from the cured polyurethane sheets using a die. The thickness and width of the narrow section of the specimen are measured precisely.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of speed (typically 500 mm/min) until the specimen ruptures. The force and elongation are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area.
-
Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial, linear portion of the stress-strain curve.
-
Hardness (ASTM D2240)
This test method measures the indentation hardness of polyurethane materials using a durometer.
-
Apparatus: A durometer of the appropriate type (Shore A for softer materials, Shore D for harder materials) is used.
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. The surface should be flat and smooth.
-
Test Procedure: The presser foot of the durometer is placed firmly on the specimen, ensuring it is parallel to the surface. The reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.
-
Reporting: The hardness value is reported on the Shore A or Shore D scale. Multiple readings are typically taken at different locations on the specimen and the average is reported.
Tear Strength (ASTM D624)
This test method is used to determine the resistance of a polyurethane elastomer to tearing.
-
Specimen Preparation: Specimens are cut from the polyurethane sheet using a die of a specific shape (e.g., Die C, which has a 90° angle).
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of speed (typically 500 mm/min), and the force required to propagate the tear is recorded.
-
Data Analysis: The tear strength is calculated by dividing the maximum force by the thickness of the specimen.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and mechanical characterization of polyurethanes with different diol chain extenders.
Caption: Workflow for Polyurethane Synthesis and Mechanical Testing.
A Comparative Analysis of 1,4-Cyclohexanediol and Other Cycloaliphatic Diols in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-Cyclohexanediol (1,4-CHD) against other prominent cycloaliphatic diols, including its isomers 1,2-Cyclohexanediol (1,2-CHD) and 1,3-Cyclohexanediol (1,3-CHD), as well as the bio-based isosorbide and the robust hydrogenated bisphenol A (HBPA). This analysis focuses on their physicochemical properties and their impact on the performance of resulting polymers, particularly polyesters. The information presented herein is supported by experimental data from various sources to assist in the selection of the most suitable diol for specific research and development applications.
Physicochemical Properties of Cycloaliphatic Diols
The fundamental properties of the diol monomers are critical in determining their reactivity and the ultimate characteristics of the polymers they form. A summary of key physicochemical properties is presented in Table 1.
| Property | This compound (cis/trans mixture) | 1,2-Cyclohexanediol (cis/trans mixture) | 1,3-Cyclohexanediol (cis/trans mixture) | Isosorbide | Hydrogenated Bisphenol A (HBPA) |
| Molecular Formula | C₆H₁₂O₂[1][2] | C₆H₁₂O₂[3] | C₆H₁₂O₂[4] | C₆H₁₀O₄[5] | C₁₅H₂₈O₂[6][7] |
| Molecular Weight ( g/mol ) | 116.16[1][2][8] | 116.16[3] | 116.16[4] | 146.14[5] | 240.38[6][7] |
| Melting Point (°C) | 98-108[1][2][8] | 73-77[3][9] | ~30 (viscous liquid)[4] | 60-63[5][10] | 168-171[7] |
| Boiling Point (°C) | 150 (at 20 mmHg)[1][8] | 118-120 (at 10 mmHg)[3][9] | 246-247[4][11] | 175 (at 2 mmHg)[5][10] | 230-234 (at 14 mmHg)[6][7] |
| Density (g/cm³) | ~1.156 (for cis) | ~0.996[3] | ~0.996[4] | ~1.30[12] | ~1.048[6][7] |
| Water Solubility | Highly soluble[1] | Soluble | Soluble[11] | Highly soluble (>850 g/L)[12] | Practically insoluble[13] |
Performance in Polyester Synthesis: A Comparative Overview
The structure of the cycloaliphatic diol significantly influences the polymerization process and the final properties of the polyester.
Reaction Kinetics
The reactivity of the hydroxyl groups and the overall steric hindrance of the diol molecule affect the rate of polymerization. Generally, primary hydroxyl groups are more reactive than secondary ones.
-
This compound, 1,3-Cyclohexanediol, and 1,2-Cyclohexanediol all possess secondary hydroxyl groups. Their reactivity can be influenced by the stereochemistry (cis vs. trans isomers) and the position of the hydroxyl groups on the cyclohexane ring. The different orientations of the hydroxyl groups in these isomers can affect their accessibility for esterification.
-
Isosorbide also has two secondary hydroxyl groups, but their reactivity is not equivalent. The endo-hydroxyl group at the 5-position is more nucleophilic and reactive due to the formation of a hydrogen bond with the adjacent furan ring's oxygen atom.[12] However, it is also more sterically hindered.[12]
-
Hydrogenated Bisphenol A (HBPA) contains two secondary hydroxyl groups on separate cyclohexane rings, offering good reactivity in polymerization reactions.
While direct comparative kinetic data under identical conditions is scarce, the general order of reactivity in polyesterification is influenced by steric hindrance and the electronic environment of the hydroxyl groups.
Polymer Properties
The choice of cycloaliphatic diol has a profound impact on the thermal and mechanical properties of the resulting polyesters.
Thermal Properties: The rigidity of the diol's cyclic structure generally leads to an increase in the glass transition temperature (Tg) of the polymer compared to linear aliphatic diols.
-
Polyesters based on This compound often exhibit high melting points (Tm) and good thermal stability due to the symmetrical and rigid nature of the 1,4-substituted ring, which allows for efficient chain packing.
-
Isosorbide , with its rigid and V-shaped bicyclic structure, is known to significantly increase the Tg of polyesters.[14] This makes it a valuable comonomer for enhancing the heat resistance of materials like PET.
-
Hydrogenated Bisphenol A also imparts excellent thermal stability to polymers due to its bulky and rigid structure.[7]
Mechanical Properties: The rigidity and bulkiness of the cycloaliphatic rings influence the mechanical strength and modulus of the polymers.
-
Polymers derived from This compound tend to be rigid and possess high tensile modulus.
-
The incorporation of Isosorbide can enhance the stiffness and tensile strength of polyesters.
-
Hydrogenated Bisphenol A is known for contributing to excellent mechanical properties, including improved tensile strength and impact resistance in unsaturated polyester resins.[6]
A summary of the typical properties of polyesters derived from these diols is presented in Table 2.
| Property | Polyester from 1,4-CHD | Polyester from Isosorbide | Polyester from HBPA |
| Glass Transition Temp. (Tg) | High | Very High | High |
| Melting Temperature (Tm) | High | Amorphous or lower Tm | Generally high |
| Thermal Stability | Good | Good | Excellent |
| Tensile Strength | High | High | High |
| Tensile Modulus | High | High | High |
| Impact Resistance | Moderate | Moderate to Low | Good |
| UV Resistance | Good | Good | Excellent |
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a general procedure for synthesizing polyesters from cycloaliphatic diols and a dicarboxylic acid (e.g., terephthalic acid) via a two-stage melt polycondensation.
Materials:
-
Cycloaliphatic diol (1,4-CHD, Isosorbide, HBPA, etc.)
-
Dicarboxylic acid or its dimethyl ester (e.g., Dimethyl terephthalate - DMT)
-
Catalyst (e.g., Antimony trioxide, Titanium(IV) isopropoxide)
-
Stabilizer (e.g., Phosphoric acid)
Procedure:
-
Esterification/Transesterification Stage:
-
Charge the reactor with the diol and dicarboxylic acid/diester in the desired molar ratio (typically a slight excess of diol).
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring. For DMT, the temperature is typically raised to 150-220°C to distill off the methanol byproduct. For a dicarboxylic acid, the temperature is raised to distill off water.
-
-
Polycondensation Stage:
-
After the removal of the byproduct is complete, add the stabilizer.
-
Gradually increase the temperature to 250-290°C while simultaneously reducing the pressure (applying a vacuum) to below 1 mmHg.
-
Continue the reaction under these conditions until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
-
Polymer Characterization
The following are standard methods for characterizing the synthesized polyesters:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A typical procedure involves heating the sample to a molten state, quenching to an amorphous state, and then reheating at a controlled rate (e.g., 10°C/min).
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymer by measuring weight loss as a function of temperature in a controlled atmosphere.
-
-
Mechanical Properties:
Visualizing Relationships and Workflows
Polyester Synthesis Workflow
The general workflow for the synthesis and characterization of polyesters from cycloaliphatic diols can be visualized as follows:
Impact of Diol Structure on Polymer Properties
The relationship between the structural features of the cycloaliphatic diols and the resulting polymer properties can be summarized in the following diagram:
Conclusion
The selection of a cycloaliphatic diol for polymer synthesis is a critical decision that significantly impacts the final properties of the material. This compound serves as a robust monomer for producing polyesters with a good balance of thermal and mechanical properties. For applications requiring enhanced heat resistance and rigidity, the bio-based isosorbide is an excellent choice due to its ability to substantially increase the glass transition temperature. When superior thermal stability, UV resistance, and mechanical toughness are paramount, hydrogenated bisphenol A presents a compelling option. The isomers, 1,2- and 1,3-cyclohexanediol, offer further possibilities for tuning polymer properties, although they are less commonly utilized in large-scale commercial applications compared to the 1,4-isomer. This guide provides a foundational understanding to aid researchers in navigating the selection of these versatile cycloaliphatic diols for their specific polymer design and development needs.
References
- 1. This compound | 556-48-9 [chemicalbook.com]
- 2. B20446.14 [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Isosorbide CAS#: 652-67-5 [m.chemicalbook.com]
- 6. 80-04-6 CAS MSDS (Hydrogenated bisphenol A (HBPA)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Hydrogenated bisphenol A - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 8. This compound 99 556-48-9 [sigmaaldrich.com]
- 9. 1,2-Cyclohexanediol CAS#: 931-17-9 [m.chemicalbook.com]
- 10. Isosorbide | C6H10O4 | CID 12597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Cyclohexanediol | 504-01-8 [chemicalbook.com]
- 12. Isosorbide - Wikipedia [en.wikipedia.org]
- 13. HBPA (Hydrogenated Bisphenol A) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 14. researchgate.net [researchgate.net]
- 15. cyclohexane-1,2-diol [chembk.com]
Safety Operating Guide
Proper Disposal of 1,4-Cyclohexanediol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1,4-Cyclohexanediol, tailored for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) indicate it is not considered hazardous under OSHA's 2012 Hazard Communication Standard, others classify it as harmful if swallowed, causing serious eye irritation, and potentially causing respiratory irritation.[1][2][3] Therefore, it is essential to handle it with care.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Hand Protection: Appropriate chemical-resistant gloves.[2]
-
Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, use a NIOSH-approved respirator.[2][3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
II. Waste Characterization and Regulatory Compliance
The primary step in proper chemical disposal is to determine if it is classified as a hazardous waste. This determination must be made by the chemical waste generator and should be in accordance with federal, state, and local regulations.[4][5]
-
Federal Regulations: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] It is the generator's responsibility to determine if their chemical waste meets the criteria for being a hazardous waste.[5][9]
-
State and Local Regulations: Many states and local municipalities have their own, often stricter, regulations for chemical waste disposal.[6][10] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
III. Step-by-Step Disposal Procedure
Once the waste has been characterized, follow these steps for its disposal:
-
Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[11]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][12]
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other information required by your institution, which may include the chemical formula (C₆H₁₂O₂), CAS number (556-48-9), and associated hazards.
-
-
Disposal Pathway:
-
Contact your EHS Department: This is the most critical step. Your institution's EHS department will provide specific instructions for the disposal of this compound based on its characterization and local regulations.
-
Licensed Waste Disposal Company: The disposal will likely be handled by a licensed hazardous waste disposal company contracted by your institution.
-
Do Not Dispose Down the Drain: Do not dispose of this compound down the sink.[2][3] Prevent it from entering drains or the environment.[3]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition as dust can form an explosive mixture with air.[1]
-
Containment and Cleanup:
-
Reporting: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
There is limited quantitative data available in the provided safety data sheets regarding specific disposal limits. Disposal regulations are primarily qualitative and based on the classification of the waste. The key quantitative aspect is the amount of waste generated, which determines the generator status under RCRA (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), impacting storage time limits and administrative requirements. Generators must consult federal and state regulations for specific quantity limits.[6][10]
| Parameter | Value | Regulation |
| Generator Status | Dependent on quantity of hazardous waste generated per month | 40 CFR Part 262 |
| Storage Time Limits | Varies by generator status (e.g., ≤ 180 days for SQGs) | 40 CFR Part 262 |
This table provides a general overview. Always refer to the specific federal, state, and local regulations applicable to your facility.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,4-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,4-Cyclohexanediol in a laboratory setting. Our aim is to furnish you with procedural, step-by-step guidance to ensure safe operational workflow and proper disposal, fostering a culture of safety and trust in your critical research and development endeavors.
Hazard Identification and Immediate Precautions
This compound is a solid chemical that requires careful handling to avoid potential health risks. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:
-
Harmful if swallowed: Can cause adverse health effects if ingested.
-
Causes serious eye irritation: Contact with eyes can result in significant irritation.
-
May cause respiratory irritation: Inhalation of dust can lead to irritation of the respiratory tract.
Immediate precautionary measures include avoiding ingestion, eye contact, and inhalation of dust. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Recommended if dust is generated. A NIOSH-approved N95 respirator is a suitable minimum. |
| Preparing Solutions | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Recommended if the process generates aerosols or if ventilation is inadequate. A respirator with an organic vapor cartridge may be necessary depending on the solvent and concentration. |
| Running Reactions | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Use in a well-ventilated area or fume hood. Respiratory protection is generally not required if handled in a fume hood. |
| Handling Waste | Tightly fitting safety goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Not generally required if waste is properly contained. |
Step-by-Step Handling and Disposal Workflow
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Detailed Experimental Protocols
a. Weighing and Transferring Solid this compound:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the weighing area is clean and the analytical balance is calibrated. If the material is dusty, perform this operation in a chemical fume hood or a ventilated balance enclosure.
-
Weighing: Use a clean, dry spatula to carefully transfer the desired amount of this compound from the stock container to a suitable weighing vessel.
-
Transfer: Gently tap the weighing vessel to transfer the solid into the reaction vessel or container for dissolution.
-
Cleaning: Clean any spills immediately with a dry cloth or paper towel, which should then be disposed of as solid chemical waste. Clean the spatula and weighing vessel.
b. Preparing a Solution of this compound:
-
Preparation: Don all required PPE. Perform this procedure in a chemical fume hood.
-
Solvent Addition: Add the desired solvent to a flask or beaker.
-
Dissolution: While stirring, slowly add the pre-weighed this compound to the solvent.
-
Mixing: Continue to stir until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure this does not create an inhalation hazard from the solvent.
-
Storage: If the solution is to be stored, label the container clearly with the chemical name, concentration, solvent, date, and any relevant hazard symbols.
Operational and Disposal Plans
Operational Plan:
-
Engineering Controls: Always use this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. Ensure that safety showers and eyewash stations are readily accessible.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, smoking, or using the restroom. Do not eat, drink, or smoke in laboratory areas.
-
Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Segregation: Dispose of solid this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, clearly labeled container for solid chemical waste. Do not mix with other waste streams.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant," "Respiratory Irritant").
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
